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Core Science & Biosynthesis

Foundational

synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one

An in-depth technical exploration into the synthesis and chemical behavior of 1-(4-Fluoro-3-iodophenyl)propan-2-one requires a robust understanding of regioselective functionalization and chemoselective reduction. As a S...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical exploration into the synthesis and chemical behavior of 1-(4-Fluoro-3-iodophenyl)propan-2-one requires a robust understanding of regioselective functionalization and chemoselective reduction. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, highly reliable pathway for synthesizing this valuable medicinal chemistry intermediate, purposefully avoiding the pitfalls of direct electrophilic aromatic substitution.

In modern drug development, the 4-fluoro-3-iodophenyl fragment is a highly prized structural motif.

  • The Fluorine Atom: Positioned at the para position, fluorine serves as a metabolic shield, blocking rapid CYP450-mediated para-hydroxylation and drastically improving the pharmacokinetic half-life of central nervous system (CNS) targets[1].

  • The Iodine Atom: Serving as an orthogonal synthetic handle, the aryl iodide facilitates late-stage diversification via palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), enabling the divergent synthesis of biaryl or alkynyl-aryl libraries.

  • The Propan-2-one (Ketone) Backbone: A classic precursor for reductive amination, allowing rapid access to substituted amphetamines, kinase inhibitor scaffolds, and monoamine reuptake inhibitors.

Retrosynthetic Regiocontrol: Why We Avoid Direct Iodination

A naive synthetic approach to 1-(4-Fluoro-3-iodophenyl)propan-2-one (CAS: 1804245-03-1) might involve the direct electrophilic iodination of 4-fluorophenylacetone. However, this invariably leads to a regiochemical conflict.

  • The fluorine atom is an ortho/para-director via resonance lone-pair donation, directing electrophiles to the 3-position.

  • The -CH₂COCH₃ group is a weak activating group and also an ortho/para-director, directing electrophiles to the 2-position.

Attempting direct iodination yields an intractable mixture of the 2-iodo and 3-iodo regioisomers. To guarantee 100% regiocontrol, the optimal logic is to build the propan-2-one side chain onto an already substituted aromatic ring, specifically utilizing 4-Fluoro-3-iodobenzaldehyde (CAS: 227609-88-3)[1][2].

Retrosynthesis Target 1-(4-Fluoro-3-iodophenyl) propan-2-one Intermediate 1-(4-Fluoro-3-iodophenyl) -2-nitropropene Target->Intermediate Reductive Hydrolysis (Fe, AcOH) StartingMaterial 4-Fluoro-3-iodobenzaldehyde (CAS: 227609-88-3) Intermediate->StartingMaterial Henry Reaction (NH4OAc) Nitroethane Nitroethane Intermediate->Nitroethane

Retrosynthetic logic ensuring 100% regiocontrol via Henry condensation.

Quantitative Data Presentation

Before executing the synthesis, understanding the physicochemical landscape of the key intermediates is necessary to anticipate solubility and purification requirements.

Table 1: Physicochemical Properties of the Synthetic Cascade

Compound / IntermediateCAS NumberMolecular Wt.Calculated LogPPhysical State (Predicted)
4-Fluoro-3-iodobenzaldehyde 227609-88-3250.01 g/mol 2.51Pale Yellow Solid
1-(4-Fluoro-3-iodophenyl)-2-nitropropene N/A307.06 g/mol 3.10Bright Yellow Crystals
1-(4-Fluoro-3-iodophenyl)propan-2-one 1804245-03-1278.06 g/mol 2.85Amber Liquid / Oil

Step-by-Step Methodology: A Self-Validating Protocol

The core synthesis relies on a two-phase protocol: a Henry (nitroaldol) reaction followed by a heavily optimized iron-mediated reductive hydrolysis.

Phase 1: Henry Condensation

Mechanistic Goal: Condense 4-fluoro-3-iodobenzaldehyde with nitroethane to form a conjugated nitroalkene.

  • Reagent Preparation: In a dry, 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-fluoro-3-iodobenzaldehyde (25.0 g, 100 mmol) in anhydrous toluene (200 mL).

  • Catalyst Addition: Add nitroethane (22.5 g, 300 mmol, 3.0 eq) and ammonium acetate (1.54 g, 20 mmol, 0.2 eq).

    • Causality Check: Ammonium acetate acts as an amphoteric catalyst, facilitating both the initial aldol addition and the subsequent dehydration. The Dean-Stark trap physically removes water, driving the equilibrium irreversibly toward the nitroalkene.

  • Reflux & Validation: Heat the mixture to reflux (approx. 110 °C) for 6–8 hours.

    • Self-Validation: The reaction is complete when the theoretical volume of water (1.8 mL) collects in the trap, and the solution transitions to a deep, vibrant yellow. TLC (Hexanes:EtOAc 4:1) will show a new, strongly UV-active spot (Rf ~0.65) and total consumption of the aldehyde.

  • Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude residue from hot isopropanol to yield 1-(4-fluoro-3-iodophenyl)-2-nitropropene as vivid yellow needles.

Phase 2: Chemoselective Reductive Hydrolysis

Mechanistic Goal: Reduce the nitroalkene to the corresponding ketone without causing proto-deiodination of the sensitive C-I bond.

Standard catalytic hydrogenation (Pd/C, H₂) or aggressive hydride reductions would rapidly cleave the aryl iodide[3]. Therefore, an Fe/AcOH system is mandatory. The iron powder reduces the nitroalkene to an oxime/imine intermediate, which immediately hydrolyzes to the ketone in the acidic, aqueous matrix.

  • Reaction Setup: In a 1 L three-neck flask equipped with vigorous mechanical stirring, dissolve the purified nitropropene (20.0 g, 65 mmol) in glacial acetic acid (150 mL). Add distilled water (25 mL) to assist in the final hydrolysis step.

  • Iron Addition: Heat the solution to 75 °C. Begin the portion-wise addition of finely powdered Iron (325 mesh, 18.2 g, 325 mmol, 5.0 eq) over 45 minutes.

    • Causality Check: 325 mesh iron is critical; high surface area ensures immediate electron transfer, preventing the accumulation of toxic hydroxylamine intermediates. The reaction is highly exothermic; portion-wise addition prevents thermal runaway.

  • Hydrolysis & Validation: Maintain heating at 85 °C for 2 hours post-addition.

    • Self-Validation: The mixture will transform from a yellow solution to a thick, dark brown/black suspension of iron oxides. The completion is verified via TLC (Hexanes:EtOAc 8:1) showing the appearance of the ketone (Rf ~0.45), which stains positively with 2,4-Dinitrophenylhydrazine (2,4-DNPH) to give a bright orange/red spot.

  • Workup & Purification: Filter the hot mixture through a thick pad of Celite to remove iron salts, washing the cake with ethyl acetate (200 mL). Transfer the filtrate to a separatory funnel, dilute with water (300 mL), and extract with ethyl acetate (3 x 150 mL). Neutralize the combined organic layers with saturated NaHCO₃ until bubbling ceases. Dry over MgSO₄, concentrate, and purify via flash chromatography or vacuum distillation to afford 1-(4-Fluoro-3-iodophenyl)propan-2-one as a dense, amber oil.

Orthogonal Diversification Logic

Once synthesized, this intermediate acts as a powerful linchpin for divergent medicinal chemistry. The orthogonality of the ketone and the aryl iodide allows scientists to selectively functionalize one site while leaving the other intact.

Functionalization Center 1-(4-Fluoro-3-iodophenyl)propan-2-one (Dual Functional Handles) Amination Reductive Amination (Reacts at Ketone) Center->Amination NaBH3CN, R-NH2 Suzuki Suzuki-Miyaura Coupling (Reacts at Aryl Iodide) Center->Suzuki Ar-B(OH)2, Pd Cat. Sonogashira Sonogashira Coupling (Reacts at Aryl Iodide) Center->Sonogashira R-C≡CH, Pd/Cu Cat. Prod1 Alkylamine Derivatives (CNS Targets) Amination->Prod1 Prod2 Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Prod2 Prod3 Alkynyl-Aryl Systems (Fluorophores/Probes) Sonogashira->Prod3

Divergent functionalization pathways exploiting the ketone and aryl iodide handles.

References

  • National Center for Biotechnology Information. "4-Fluoro-3-iodobenzaldehyde | C7H4FIO | CID 10308073 - PubChem". PubChem Compound Database. URL:[Link]

  • Journal of the American Chemical Society (ACS). "Organocatalytic Asymmetric Transfer Hydrogenation of Nitroolefins" (Addressing chemoselective challenges in nitroalkene reduction). URL:[Link]

Sources

Exploratory

1-(4-Fluoro-3-iodophenyl)propan-2-one chemical properties

An In-depth Technical Guide to 1-(4-Fluoro-3-iodophenyl)propan-2-one: Properties, Synthesis, and Applications Introduction 1-(4-Fluoro-3-iodophenyl)propan-2-one is a halogenated aromatic ketone of significant interest to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(4-Fluoro-3-iodophenyl)propan-2-one: Properties, Synthesis, and Applications

Introduction

1-(4-Fluoro-3-iodophenyl)propan-2-one is a halogenated aromatic ketone of significant interest to the pharmaceutical and chemical synthesis industries. Its molecular architecture, featuring a propan-2-one moiety attached to a di-substituted phenyl ring, presents a unique combination of reactive sites. The presence of both a fluorine and an iodine atom on the aromatic ring imparts distinct electronic properties and offers versatile handles for further chemical transformations. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Concurrently, the iodine atom serves as a prime site for cross-coupling reactions, enabling the construction of more complex molecular frameworks.

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential applications of 1-(4-fluoro-3-iodophenyl)propan-2-one, drawing upon data from structurally similar compounds to offer valuable insights for researchers and drug development professionals. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates from known chemical principles and analogous structures to provide a robust predictive profile.

Predicted Physicochemical Properties

The physical and chemical properties of 1-(4-fluoro-3-iodophenyl)propan-2-one can be inferred from its constituent parts and comparison with analogous compounds. The molecular formula is C9H8FIO, and the molecular weight is 278.06 g/mol .[2] A summary of its predicted properties is presented in the table below.

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C9H8FIOBased on its chemical structure.
Molecular Weight 278.06 g/mol Calculated from the atomic weights of its constituent elements.[2]
Appearance Colorless to pale yellow solid or liquidSimilar halogenated acetophenones and propanones are typically described as such.[3]
Boiling Point > 200 °CHigher than related compounds like 4'-fluoroacetophenone (196 °C) due to the heavier iodine atom increasing intermolecular forces.[3]
Melting Point Not readily predictableMay be a low-melting solid or a liquid at room temperature, similar to some substituted acetophenones.[3]
Solubility Soluble in common organic solvents (e.g., DMSO, methanol, ethyl acetate, dichloromethane). Insoluble in water.A common characteristic of similar organic compounds.[4]

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-(4-fluoro-3-iodophenyl)propan-2-one. The following are the predicted key spectroscopic features:

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear as complex multiplets in the range of δ 7.0-8.0 ppm. The coupling patterns will be influenced by both the fluorine and iodine substituents.

  • Methylene Protons (-CH₂-): A singlet is expected around δ 3.8-4.2 ppm for the methylene protons adjacent to the carbonyl group and the aromatic ring.

  • Methyl Protons (-CH₃): A sharp singlet is anticipated around δ 2.2-2.5 ppm for the methyl protons of the acetyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 200-205 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 115-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and the carbon attached to the iodine will be significantly shielded.

  • Methylene Carbon (-CH₂-): A peak is anticipated around δ 45-55 ppm.

  • Methyl Carbon (-CH₃): A signal is expected in the upfield region, around δ 28-32 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹.

  • C-F Stretch: A strong absorption band is anticipated around 1200-1250 cm⁻¹.[5]

  • C-I Stretch: A weaker absorption band is expected in the lower frequency region, typically below 600 cm⁻¹.

  • Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Peaks will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 278.

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the acetyl group (CH₃CO) leading to a fragment at m/z = 235, and cleavage of the C-C bond between the methylene group and the carbonyl, resulting in a fragment corresponding to the 4-fluoro-3-iodobenzyl cation at m/z = 235.

Proposed Synthesis and Purification

A plausible and efficient synthetic route to 1-(4-fluoro-3-iodophenyl)propan-2-one can be designed based on established organic synthesis methodologies. A proposed two-step synthesis starting from the commercially available 4-fluoro-3-iodobenzaldehyde is outlined below.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Purification Start 4-Fluoro-3-iodobenzaldehyde Reagent1 Methylmagnesium bromide (CH3MgBr) in THF Start->Reagent1 1. Add Grignard reagent 2. Aqueous workup Intermediate 1-(4-Fluoro-3-iodophenyl)ethanol Reagent1->Intermediate Reagent2 PCC or Dess-Martin periodinane in CH2Cl2 Intermediate->Reagent2 Oxidize secondary alcohol Product 1-(4-Fluoro-3-iodophenyl)propan-2-one Reagent2->Product Purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) Product->Purification Reactivity_Sites cluster_0 1-(4-Fluoro-3-iodophenyl)propan-2-one Molecule Ketone Ketone: - Nucleophilic addition - Enolate formation - Aldol condensation Molecule->Ketone  a Iodine Iodine: - Suzuki coupling - Sonogashira coupling - Heck coupling - Buchwald-Hartwig amination Molecule->Iodine  b Fluorine Fluorine: - Modulates electronics - Generally unreactive but can be a site for SNAr under harsh conditions Molecule->Fluorine  c

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 1-(4-Fluoro-3-iodophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of the novel compound 1-(4-Fluoro-3-iodophenyl)propan-2-one. Due to the limited availability of experimental data for this specific molecule, this guide uniquely combines computationally predicted physicochemical properties with detailed, field-proven experimental protocols for their empirical determination. This dual approach offers researchers both a robust theoretical framework and a practical guide for in-house validation. The intended audience includes professionals in drug discovery, chemical synthesis, and materials science who require a thorough understanding of this compound's physical characteristics for further research and development.

Introduction and Molecular Overview

1-(4-Fluoro-3-iodophenyl)propan-2-one is an aromatic ketone of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a halogenated phenyl ring, imparts unique electronic and steric properties that are valuable in the design of novel therapeutic agents and functional materials. The presence of both fluorine and iodine atoms offers multiple sites for synthetic modification, making it a versatile building block. A precise understanding of its physical properties is paramount for its effective application, influencing factors such as solubility in various solvents, reaction kinetics, and formulation of final products.

Molecular Structure:

Caption: 2D structure of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

Predicted Physicochemical Properties

In the absence of experimentally determined data, the following physicochemical properties have been predicted using advanced computational models. These values provide a strong foundation for experimental design and handling of the compound.

PropertyPredicted ValueUnitPrediction Tool/Method
Molecular Weight279.97 g/mol -
Melting Point45-55°CACD/Labs Percepta[1]
Boiling Point290-300°CACD/Labs Percepta[1]
Density1.8±0.1g/cm³ACD/Labs Percepta[1]
LogP3.2-ACD/Labs Percepta[1]
Water Solubility0.04g/LACD/Labs Percepta[1]

Note: These are computationally derived predictions and should be validated experimentally.

Experimental Determination of Physical Properties

This section details the standard operating procedures for the experimental determination of the key physical properties of 1-(4-Fluoro-3-iodophenyl)propan-2-one. The described protocols are designed to be self-validating and adhere to established principles of analytical chemistry.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline 1-(4-Fluoro-3-iodophenyl)propan-2-one.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating and Observation:

    • Rapid Heating (Initial Run): Heat the sample at a rate of 10-15 °C per minute to quickly determine an approximate melting range.

    • Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[2][3][4]

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point provides information about the volatility of the compound.

Protocol: Micro Boiling Point Determination (Thiele Tube Method)

  • Apparatus Assembly: Attach a small test tube containing 0.5 mL of 1-(4-Fluoro-3-iodophenyl)propan-2-one to a thermometer with a rubber band.

  • Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) and heat the side arm gently.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[5][6][7][8]

Caption: Workflow for Micro Boiling Point Determination.

Solubility Profile

Understanding the solubility of 1-(4-Fluoro-3-iodophenyl)propan-2-one in various solvents is crucial for its use in synthesis, purification, and formulation.

Protocol: Qualitative Solubility Testing

  • Solvent Selection: Prepare a set of test tubes each containing 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH).

  • Sample Addition: Add approximately 10 mg of 1-(4-Fluoro-3-iodophenyl)propan-2-one to each test tube.

  • Observation: Agitate each tube vigorously for 30 seconds. Observe whether the compound dissolves completely, partially, or not at all.

  • Classification: Based on the results, classify the compound's solubility. Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[1][9][10][11]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.8d1HAr-H ortho to I
~7.4dd1HAr-H meta to I, ortho to F
~7.1t1HAr-H meta to F
~3.8s2H-CH₂-
~2.2s3H-CH₃

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ) (ppm)Assignment
~205C=O
~160 (d, ¹JCF ≈ 250 Hz)C-F
~140C-I
~135Ar-C
~130Ar-C
~120 (d, ²JCF ≈ 20 Hz)Ar-C
~115 (d, ²JCF ≈ 20 Hz)Ar-C
~50-CH₂-
~30-CH₃

Rationale for Predictions: The chemical shifts are predicted based on established substituent effects in aromatic systems. The fluorine atom will cause characteristic splitting patterns in the ¹³C NMR spectrum. Online prediction tools can provide more detailed theoretical spectra.[2][5]

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound is expected.

  • Key Fragments:

    • Loss of the methyl group (-CH₃) to give [M-15]⁺.

    • Loss of the acetyl group (-COCH₃) to give [M-43]⁺.

    • Cleavage of the C-C bond between the aromatic ring and the propanone side chain, leading to fragments corresponding to the substituted benzyl cation and the propanone radical, or vice versa.

    • The presence of iodine will result in a characteristic isotopic pattern for iodine-containing fragments.

G M [M]⁺ M_minus_15 [M-15]⁺ M->M_minus_15 - •CH₃ M_minus_43 [M-43]⁺ M->M_minus_43 - •COCH₃ Aryl [Aryl-CH₂]⁺ M->Aryl α-cleavage Ketone [COCH₃]⁺ M->Ketone α-cleavage

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide has presented a detailed overview of the physical properties of 1-(4-Fluoro-3-iodophenyl)propan-2-one. While experimental data is currently scarce, the predicted values and detailed experimental protocols provided herein offer a solid foundation for researchers. The combination of computational predictions and established analytical methods empowers scientists to confidently handle, characterize, and utilize this promising compound in their research endeavors. It is strongly recommended that the predicted properties be experimentally verified to ensure the highest degree of accuracy in future applications.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24).
  • Melting point determination. (n.d.).
  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • PennWest University. (n.d.). Determination of Melting Point.
  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16).

Sources

Exploratory

High-Resolution ¹H NMR Characterization of 1-(4-Fluoro-3-iodophenyl)propan-2-one: Analytical Workflows and Mechanistic Coupling

Executive Summary The structural elucidation of heavily substituted halogenated arylacetones, such as 1-(4-Fluoro-3-iodophenyl)propan-2-one (CAS: 1804245-03-1)[1], demands rigorous analytical precision. As a critical int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heavily substituted halogenated arylacetones, such as 1-(4-Fluoro-3-iodophenyl)propan-2-one (CAS: 1804245-03-1)[1], demands rigorous analytical precision. As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly neuroactive compounds and kinase inhibitors—its purity and structural integrity dictate downstream reaction success.

This technical guide provides drug development professionals and analytical chemists with an in-depth framework for characterizing this compound using 1D Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. By detailing the causality behind specific spectral phenomena (such as heteronuclear ¹⁹F-¹H coupling and heavy-atom effects) and establishing a self-validating experimental workflow, this paper ensures robust, reproducible, and highly confident structural validation.

Mechanistic Determinants of the NMR Profile

The ¹H NMR spectrum of 1-(4-Fluoro-3-iodophenyl)propan-2-one is primarily governed by three structural features: the strongly electron-withdrawing and anisotropic iodine atom, the highly electronegative fluorine atom, and the non-equivalent benzylic methylene group.

The Heavy-Atom Effect (Iodine)

The iodine atom at the C3 position exerts a significant diamagnetic anisotropic effect. Unlike lighter halogens, iodine's massive electron cloud produces a "heavy-atom effect," which heavily deshields the adjacent ortho proton (H2), pushing its chemical shift considerably downfield to approximately ~7.57 ppm .

Heteronuclear Spin-Spin Coupling (¹⁹F-¹H)

Fluorine-19 (¹⁹F) is a spin-½ nucleus with a 100% natural abundance. Because its magnetogyric ratio is very close to that of the proton, it strongly couples with the aromatic protons, generating highly distinct splitting patterns that act as an unequivocal structural fingerprint.

  • Ortho-Coupling (³J_HF): The proton at C5 (H5) is ortho to both the fluorine atom and the C6 proton (H6). Because ³J_HF and ³J_HH are often nearly identical in magnitude (approx. 8.5 Hz), the H5 signal commonly manifests as an apparent triplet (t_app) rather than a clear doublet of doublets, acting as a key diagnostic indicator.

  • Meta-Coupling (⁴J_HF): The F-19 atom induces a measurable splitting (5.0 – 6.0 Hz) across four bonds on the H2 and H6 protons, resulting in complex multiplet architectures (dd and ddd, respectively).

Standardized Experimental Protocol: A Self-Validating Workflow

To ensure analytical trustworthiness, the following protocol represents a closed-loop self-validating system . Every step is engineered not just to acquire data, but to inherently prove the reliability of that data.

Step 1: Environmental Control & Sample Preparation
  • Methodology: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm borosilicate glass NMR tube.

  • Causality & Validation: CDCl₃ is selected because its low polarity prevents disruption of weak intramolecular interactions, while TMS serves as an absolute 0.00 ppm anchor. The exact mass (15-20 mg) is calibrated to prevent concentration-dependent viscosity line-broadening while providing sufficient Signal-to-Noise Ratio (SNR) in under 64 scans.

Step 2: Instrumental Acquisition Parameters
  • Methodology: Utilize a 400 MHz or 500 MHz spectrometer. Employ a zg30 pulse sequence (30° flip angle) rather than a standard 90° pulse. Set the relaxation delay (D1) to 2.0 seconds and the acquisition time (AQ) to 3.2 seconds.

  • Causality & Validation: A 30° pulse ensures that the longitudinal relaxation (T₁) of all protons is complete between scans . This strictly enforces the quantitative integrity of the integrations, forming a primary validation loop (e.g., the aliphatic integrals must exactly sum to a 3:2 ratio).

Step 3: Data Processing
  • Methodology: Apply an exponential apodization function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Zero-fill the Free Induction Decay (FID) to 64k data points.

  • Causality & Validation: LB=0.3 Hz optimally balances SNR enhancement against resolution loss. Zero-filling increases the digital resolution (points per Hz), which is critical for cleanly resolving the fine 2.0 Hz meta-couplings (⁴J_HH) necessary to validate the positional isomerism of the aromatic ring.

Quantitative Data Presentation

The integration data serves as the secondary validation loop. The sum of the aromatic integrations (1:1:1) combined with the aliphatic integrations (2:3) strictly confirms the C₉H₈FIO stoichiometry and the absence of aldol condensation degradation products.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationMechanistic Assignment
-CH₃ (Aliphatic)~2.15Singlet (s)N/A3HMethyl group adjacent to carbonyl; devoid of adjacent splitting protons.
-CH₂- (Benzylic)~3.65Singlet (s)N/A2HMethylene bridge between aryl ring and carbonyl.
H5 (Aromatic)~7.00Doublet of doublets (dd) / Apparent Triplet (t_app)³J_HF ≈ 8.5 ³J_HH ≈ 8.51HShielded by F. Ortho to F-19, Ortho to H6. Overlapping J-values create t_app.
H6 (Aromatic)~7.15Doublet of doublet of doublets (ddd)³J_HH ≈ 8.5 ⁴J_HF ≈ 5.0 ⁴J_HH ≈ 2.01HOrtho to H5, Meta to F-19, Meta to H2. Complex long-range coupling.
H2 (Aromatic)~7.57Doublet of doublets (dd)⁴J_HF ≈ 6.0 ⁴J_HH ≈ 2.01HDeshielded by ortho-Iodine. Meta to F-19, Meta to H6.

Spin-Spin Splitting Pathway Visualization

The hierarchical logic of spin-spin splitting—driven predominantly by the interaction between the ¹H nuclei and the active ¹⁹F nucleus—is mapped in the workflow below.

NMR_Logic root Aromatic System C9H8FIO H2 H2 Proton (C2) δ ~7.57 ppm root->H2 H5 H5 Proton (C5) δ ~7.00 ppm root->H5 H6 H6 Proton (C6) δ ~7.15 ppm root->H6 H2_F Meta to F-19 ⁴J_HF ~ 6.0 Hz H2->H2_F H2_H Meta to H6 ⁴J_HH ~ 2.0 Hz H2->H2_H H5_F Ortho to F-19 ³J_HF ~ 8.5 Hz H5->H5_F H5_H Ortho to H6 ³J_HH ~ 8.5 Hz H5->H5_H H6_H5 Ortho to H5 ³J_HH ~ 8.5 Hz H6->H6_H5 H6_F Meta to F-19 ⁴J_HF ~ 5.0 Hz H6->H6_F H6_H2 Meta to H2 ⁴J_HH ~ 2.0 Hz H6->H6_H2 H2_res Doublet of Doublets (dd) H2_F->H2_res H2_H->H2_res H5_res Apparent Triplet (t_app) H5_F->H5_res H5_H->H5_res H6_res Doublet of Doublet of Doublets (ddd) H6_H5->H6_res H6_F->H6_res H6_H2->H6_res

Spin-spin splitting logic tree for the aromatic protons of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley Analytical Publications URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition Source: Elsevier Science URL: [Link]

Sources

Foundational

Deciphering the Carbon Skeleton: A Technical Guide to the 13C NMR Analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Advanced Structural Elucidation & Spectroscopic Nuances Executive Summary In pharmaceutical development and forensic analytics,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Advanced Structural Elucidation & Spectroscopic Nuances

Executive Summary

In pharmaceutical development and forensic analytics, the precise structural characterization of heavily substituted aromatic precursors is paramount. 1-(4-Fluoro-3-iodophenyl)propan-2-one is a complex synthetic intermediate featuring a uniquely perturbed magnetic environment. Its


 Nuclear Magnetic Resonance (NMR) spectrum is not merely a map of carbon atoms, but a dynamic readout of competing quantum mechanical forces: the relativistic shielding caused by an iodine heavy atom, the powerful spin-spin coupling induced by fluorine, and the deshielding effects of a localized aliphatic ketone[1],[2].

This whitepaper dissects the specific stereoelectronic factors that shape the


 NMR topography of this molecule and outlines a self-validating experimental protocol designed to yield publication-quality analytical data.

Mechanistic Determinants of Spectral Topography

To accurately assign the


 NMR signals of 1-(4-Fluoro-3-iodophenyl)propan-2-one, one must move beyond basic chemical shift additivity rules and account for two dominating atomic anomalies: Iodine and Fluorine.
The Relativistic SO-HALA Effect (Iodine)

The carbon bonded directly to the iodine atom (C3) exhibits an extreme departure from standard aromatic chemical shifts. This is driven by the Heavy-Atom Effect on the Light-Atom Shielding (HALA effect) [3]. Iodine possesses a massive, diffuse electron cloud. As its core electrons move at relativistic speeds, they generate strong Spin-Orbit (SO) coupling[2]. This relativistic phenomenon induces a local paramagnetic circulation that paradoxically shields the attached carbon nucleus[3]. As a result, the C3 resonance shifts violently upfield to approximately 82.5 ppm , completely removing it from the typical aromatic window[2].

Spin-Spin Coupling Dynamics ( )

Fluorine (


) is 100% naturally abundant with a nuclear spin of 

. Because routine

NMR spectra are only proton-decoupled (

), the fluorine nucleus actively couples with the carbon skeleton, splitting the signals into distinct multiplets[4].
  • One-Bond (

    
    ):  The direct C4-F bond generates a massive splitting of ~240–250 Hz , appearing as a widely spaced doublet[4].
    
  • Two-Bond (

    
    ):  The carbons ortho to fluorine (C3 and C5) exhibit couplings of ~20–25 Hz .
    
  • Three-Bond & Four-Bond (

    
    ): Meta and para carbons show progressive signal splitting ranging from ~3 to 8 Hz .
    
The Aliphatic Ketone Core (Benzyl Methyl Ketone Moiety)

The propan-2-one side chain is electronically insulated from the direct resonance effects of the aromatic ring by the


 methylene spacer (C1'). Consequently, these carbons align closely with standard benzyl methyl ketone shifts[1]: the extreme deshielding of the carbonyl carbon (C=O) pushes it past 200 ppm, while the methylene and methyl groups sit comfortably in the lower aliphatic region[1].

G Target 1-(4-Fluoro-3-iodophenyl)propan-2-one 13C NMR Magnetic Environments Sub1 Iodine Substitution (C3) Target->Sub1 Sub2 Fluorine Substitution (C4) Target->Sub2 Sub3 Propan-2-one Moiety Target->Sub3 Effect1 Relativistic SO-HALA Effect Extreme Shielding (~82 ppm) Sub1->Effect1 Spin-Orbit Transfer Effect2 19F Spin-Spin Coupling Multiplet Splitting (Up to 245 Hz) Sub2->Effect2 Magnetic Anisotropy Effect3 sp2 Deshielding Carbonyl Resonance (~206 ppm) Sub3->Effect3 Electronegativity

Figure 1: Stereoelectronic & relativistic effects governing 13C NMR chemical shifts.

Comprehensive Data Presentation

Synthesizing the SO-HALA effect, fluorine coupling, and standard aromatic additivity reveals the predicted topological map of the molecule. The quantitative data below serves as a diagnostic fingerprint for sample verification.

Carbon PositionPredicted Shift (

, ppm)
Multiplicity & Coupling (

, Hz)
Mechanistic Rationale
C=O (Ketone) 206.5SingletStrongly deshielded by electronegative oxygen (

)[1].
C4 (Ar-F) 161.2Doublet,

Deshielded by direct F attachment; massive 1-bond splitting[4].
C2 (Ar-H) 140.5Doublet,

Meta to fluorine; heavily shifted by ortho iodine.
C6 (Ar-H) 129.5Doublet,

Meta to fluorine; typical aromatic resonance.
C1 (Ar-C) 130.5Doublet,

Substituted ipso-aromatic carbon; long-range F coupling.
C5 (Ar-H) 117.5Doublet,

Ortho to fluorine; shielded by resonance effects.
C3 (Ar-I) 82.5Doublet,

HALA Effect: extreme upfield shift due to relativistic I[3].
C1' (Methylene) 49.5SingletAliphatic spacer alpha to ketone and aromatic ring[1].
C3' (Methyl) 29.2SingletTerminal aliphatic alpha to carbonyl[1].

Self-Validating Experimental Protocol: High-Resolution 13C NMR

A routine


 acquisition may fail to resolve the fine 

couplings or adequately quantify the quaternary carbons due to relaxation variances. The following methodology enforces strict causality and internal validation to guarantee spectral integrity.
Step 1: Precision Solvation
  • Action: Dissolve 40–50 mg of the analyte in 0.6 mL of high-purity

    
     (containing 0.03% v/v TMS). Filter through a plug of glass wool into a 5 mm NMR tube.
    
  • Causality: High concentration mitigates the low natural abundance of

    
     (1.1%). Filtration prevents solid particulates from distorting the 
    
    
    
    magnetic field homogeneity.
  • Self-Validation: The physical solution must be strictly clear. A cloudy sample guarantees shimming failure and line broadening.

Step 2: Probe Tuning and Matching (T/M)
  • Action: Execute automated or manual tuning of the probe circuit to exactly match the

    
     Larmor frequency of the specific magnet.
    
  • Causality: Optimizes the impedance matching of the RF coil, ensuring maximum pulse power delivery and signal-to-noise ratio (SNR).

  • Self-Validation: The reflected power curve on the instrument interface must drop to a distinct, symmetrical minimum centered exactly on the target frequency.

Step 3: Top-Down Gradient Shimming
  • Action: Lock onto the

    
     deuterium signal. Apply continuous Z-gradient shimming routines.
    
  • Causality: Corrects spatial inhomogeneities in the superconducting magnetic field.

  • Self-Validation (Critical): The shimming is considered validated only when the lock level remains stable >85% and the resultant

    
     residual chloroform peak exhibits a half-height linewidth (
    
    
    
    ) of
    
    
    .
Step 4: Parameterized Acquisition ( )
  • Action: Set a 30° excitation pulse (to ensure rapid magnetization recovery). Utilize a composite pulse decoupling sequence (e.g., WALTZ-16) centered on the proton frequency. Set the relaxation delay (

    
    ) to 2.5–3.0 seconds.
    
  • Causality: WALTZ-16 collapses proton multiplets into singlets via broadband decoupling, concentrating signal intensity and revealing the true C-F splittings.

  • Self-Validation: Complete disappearance of C-H splittings confirms decoupling efficiency. Fluorine splittings will stubbornly remain, proving they are genuine C-F interactions.

Step 5: Post-Acquisition Mathematical Processing
  • Action: Apply a mild exponential multiplication (Line Broadening = 1.0 Hz) to the Free Induction Decay (FID) before Fourier Transformation.

  • Causality: This apodization acts as a low-pass filter, significantly enhancing SNR at the slight cost of resolution, which is highly beneficial for quaternary carbons like C3 and C=O.

  • Self-Validation: Reference the spectrum by locking the central peak of the

    
     solvent triplet to exactly 77.16 ppm . If the TMS signal does not perfectly align at 0.00 ppm, recalibrate.
    

Protocol N1 1. Preparation Filter 50mg in CDCl3 N2 2. Tune & Match Minimize Reflected RF Power N1->N2 N3 N3 N2->N3 N4 4. Acquisition 1H-Decoupled 13C (WALTZ-16) N3->N4 N5 5. Processing & QA Verify CDCl3 ref at 77.16 ppm N4->N5

Figure 2: Self-validating high-resolution 13C NMR acquisition & processing workflow.

References

  • Title: Reference Material Product Information Sheet: Benzyl methyl ketone Source: National Measurement Institute, Australian Government URL: [Link]

  • Title: Effects of stereoelectronic interactions on the relativistic spin-orbit and paramagnetic components of the 13C NMR shielding tensors Source: Physical Chemistry Chemical Physics (RSC) / CORE URL: [Link]

  • Title: Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(4-Fluoro-3-iodophenyl)propan-2-one

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of 1-(4-fluoro-3-iodophenyl)propan-2-one. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of 1-(4-fluoro-3-iodophenyl)propan-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to offer a foundational understanding of the principles, a robust experimental protocol, and a detailed structural-spectral correlation for the target molecule.

The Principle: Unveiling Molecular Structure Through Vibrations

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2][3] Covalent bonds are not rigid; they behave like springs, undergoing stretching and bending motions at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match these natural vibrational modes.[2][4] An infrared spectrometer measures this absorption and plots it as a spectrum, typically showing transmittance or absorbance versus wavenumber (cm⁻¹).[1][5] This spectrum serves as a unique molecular "fingerprint," with specific absorption bands corresponding to the various functional groups present in the molecule.[4][6]

For a complex molecule like 1-(4-fluoro-3-iodophenyl)propan-2-one, this technique is invaluable for confirming its structural integrity by identifying its key functional components: the ketone carbonyl group, the substituted aromatic ring, alkyl C-H bonds, and the carbon-halogen bonds. The mid-infrared region, approximately 4000–400 cm⁻¹, is the most informative for this purpose as it contains the fundamental vibrations of most organic functional groups.[5]

Predicted Spectral Analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one

A molecule's IR spectrum is the sum of its parts. By dissecting 1-(4-fluoro-3-iodophenyl)propan-2-one into its constituent functional groups, we can predict the characteristic absorption bands.

Molecular Structure:

a. The Carbonyl (C=O) Stretch: A Ketone's Signature

The C=O stretching vibration is one of the most prominent and easily identifiable absorptions in an IR spectrum due to the large change in dipole moment during the vibration.[7][8][9] For a simple, saturated aliphatic ketone, this strong, sharp band typically appears around 1715 cm⁻¹.[10][11] However, in 1-(4-fluoro-3-iodophenyl)propan-2-one, the ketone is adjacent to an aromatic ring. This conjugation allows for delocalization of π-electrons, which slightly reduces the double-bond character of the carbonyl group. This weakening of the C=O bond lowers the required vibrational energy, shifting the absorption to a lower wavenumber, typically by 20-30 cm⁻¹.[7][11][12][13] Therefore, we expect a strong C=O stretching band in the range of 1685-1695 cm⁻¹ .

b. The Aromatic System: A Complex Fingerprint

The substituted benzene ring gives rise to several characteristic absorptions:

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts due to the sp² hybridization of the carbon atoms.[14] Expect weak to medium bands in the 3000-3100 cm⁻¹ region.[15][16][17]

  • Aromatic C=C Ring Stretch: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of sharp bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.[16][17][18] Two of the most consistent bands appear near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 675-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[15] For a 1,2,4-trisubstituted ring, as in this molecule, specific patterns of strong bands are expected in this region, though precise prediction can be complex.

c. Aliphatic C-H Vibrations

The methyl (CH₃) and methylene (CH₂) groups of the propanone chain will produce characteristic absorptions:

  • C-H Stretch: These will appear just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range, distinguishing them from the aromatic C-H stretches.[19]

  • C-H Bending: The bending vibrations (scissoring, rocking) for these groups will result in bands around 1450-1470 cm⁻¹ and 1350-1370 cm⁻¹ .[20]

d. Carbon-Halogen Bonds: The Low-Frequency Region

The vibrations of heavier atoms and the bonds they form occur at lower frequencies.

  • C-F Stretch: The carbon-fluorine bond is strong, and its stretching vibration typically results in a very intense absorption in the 1000-1400 cm⁻¹ region.[21] The exact position can be influenced by the aromatic system.

  • C-I Stretch: The carbon-iodine bond is much weaker and involves a heavier atom. Consequently, its stretching absorption occurs at a much lower frequency, typically in the 500-600 cm⁻¹ range. This may be near the lower limit of detection for standard mid-IR spectrometers.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Data

The following protocol for the KBr pellet technique is designed to produce a high-quality, reproducible IR spectrum for a solid sample like 1-(4-fluoro-3-iodophenyl)propan-2-one. The trustworthiness of the final spectrum is built upon the meticulous execution of each step, which minimizes common artifacts like moisture contamination and light scattering.

Protocol: Acquiring the FTIR Spectrum via the KBr Pellet Method

Principle: This method involves dispersing the solid sample within an infrared-transparent matrix, typically potassium bromide (KBr).[22][23] KBr is chosen because it is an alkali halide that does not absorb in the mid-IR region and has the property of plastic deformation under high pressure, forming a transparent disc ideal for transmission analysis.[24][25]

Materials & Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Hydraulic press (capable of 8-10 tons of pressure)

  • Pellet die assembly (e.g., 13 mm)

  • Agate mortar and pestle

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator.[22]

  • 1-(4-Fluoro-3-iodophenyl)propan-2-one sample, thoroughly dried.

  • Spatula and analytical balance (4-decimal place).

Procedure:

  • Preparation and Cleaning: Thoroughly clean the mortar, pestle, and die assembly components with a volatile solvent like acetone and ensure they are completely dry to prevent contamination.[26]

  • Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of the dried, spectroscopy-grade KBr.[24][25] The optimal sample-to-KBr ratio is between 0.5% and 1% by weight.[24] This ratio is critical; too much sample leads to excessive absorption (saturated peaks), while too little results in a weak signal.

  • Grinding and Mixing: Transfer a small amount of KBr to the agate mortar first and grind it lightly to coat the surface, preventing sample loss. Add the weighed sample, followed by the remaining KBr. Grind the mixture gently but thoroughly for 2-3 minutes until it becomes a homogenous, fine powder.[26] The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (~2 µm) to minimize scattering of the IR beam, which can cause distorted peak shapes.[24][25]

  • Loading the Die: Carefully transfer the homogenous powder mixture into the pellet die cavity, ensuring an even distribution.[26]

  • Pellet Formation: Assemble the die and place it in the hydraulic press. To remove trapped air and residual moisture which can cause scattering and interfering absorption bands, it is best practice to apply a vacuum to the die for several minutes before and during pressing.[22][24] Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes.[24] This pressure causes the KBr to flow and fuse into a solid, transparent disc.[24]

  • Background Spectrum Acquisition: Place the empty sample holder in the spectrometer and run a background scan. This is a crucial self-validating step that records the spectrum of atmospheric water vapor and carbon dioxide, as well as any instrumental artifacts. This background is automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum should show clear absorption bands against a flat baseline. If the baseline is sloped, a baseline correction can be applied using the spectrometer software.

An alternative, faster method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.[27][28] The solid sample is simply pressed against a high-refractive-index crystal (like diamond or zinc selenide), and an IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few microns into the sample.[29][30] While convenient, the KBr pellet method often yields higher-resolution spectra for pure, solid compounds.

Data Presentation: Summary of Predicted Vibrational Modes

The following table summarizes the expected characteristic infrared absorption bands for 1-(4-fluoro-3-iodophenyl)propan-2-one.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3000 - 3100C-H StretchAromatic RingWeak to Medium
2850 - 3000C-H StretchAlkyl (CH₃, CH₂)Medium
1685 - 1695C=O Stretch (conjugated)KetoneStrong, Sharp
1585 - 1600C=C Ring StretchAromatic RingMedium, Sharp
1450 - 1500C=C Ring StretchAromatic RingMedium to Strong, Sharp
1450 - 1470C-H Bend (Scissoring)Alkyl (CH₂)Medium
1350 - 1370C-H Bend (Rocking)Alkyl (CH₃)Medium
1000 - 1400C-F StretchAryl-FluorideStrong
675 - 900C-H Out-of-Plane BendAromatic RingStrong
500 - 600C-I StretchAryl-IodideMedium

Visualization: IR Analysis Workflow

The logical flow from sample preparation to spectral interpretation is a critical component of a validated analytical procedure. The following diagram illustrates this workflow.

IR_Workflow Figure 1: Workflow for FTIR Analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A 1. Dry Sample & Spectroscopy-Grade KBr B 2. Weigh Sample (1-2 mg) & KBr (100-200 mg) A->B Precise Ratio C 3. Grind & Mix in Agate Mortar B->C Homogenize D 4. Load Die & Press (8-10 tons) C->D Minimize Scattering F 6. Acquire Sample Spectrum D->F E 5. Acquire Background Spectrum (Air/CO2/H2O) E->F Reference for Subtraction G 7. Process Data (e.g., Baseline Correction) F->G H 8. Correlate Bands to Functional Groups G->H I 9. Final Structural Confirmation H->I

Caption: Workflow for FTIR Analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

References

  • AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. Available at: [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? AZoM.com. Available at: [Link]

  • Chem LibreTexts. INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Available at: [Link]

  • Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. Oregon State University. Available at: [Link]

  • Wikipedia. Infrared spectroscopy. Available at: [Link]

  • Allen. INFRARED SPECTROSCOPY: PRINCIPLE, INSTRUMENTATION AND FAQs. Available at: [Link]

  • Patsnap Eureka. (2026, February 26). How to Analyze Benzene Ring Vibrational Modes with IR. Available at: [Link]

  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Available at: [Link]

  • epgp. Basic principles and Instrumentation for IR spectroscopy. Available at: [Link]

  • ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • BYJU'S. Infrared spectroscopy. Available at: [Link]

  • Oreate AI Blog. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • Masaryk University. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • Michigan State University. Infrared Spectrometry - Carbonyl Compounds. Available at: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • WikiEducator. Chapter-16 Infrared spectroscopy (Theory & Principle). Available at: [Link]

  • SpringerLink. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Available at: [Link]

  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • ResearchGate. (2020, February 28). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Available at: [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Available at: [Link]

  • Spectroscopy Online. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Available at: [Link]

  • Wax Studios. Benzene On Ir Spectrum. Available at: [Link]

  • Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • PubMed. (2016, April 5). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Available at: [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • Michigan State University. Infrared Spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]

  • Bruker. Attenuated Total Reflectance (ATR). Available at: [Link]

  • Yale University. Infrared Spectroscopy: A Key to Organic Structure. Available at: [Link]

  • Royal Society of Chemistry. Thermal stability of C-F/C-F2 bonds in fluorinated graphene detected by in-situ heating infrared spectroscopy. Available at: [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Available at: [Link]

  • University of Calgary. IR Chart. Available at: [Link]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Millersville University. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Foundational

mechanism of formation of 1-(4-Fluoro-3-iodophenyl)propan-2-one

An In-depth Technical Guide to the Formation of 1-(4-Fluoro-3-iodophenyl)propan-2-one Abstract This technical guide provides a comprehensive examination of the synthetic pathways and mechanistic underpinnings for the for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Formation of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways and mechanistic underpinnings for the formation of 1-(4-Fluoro-3-iodophenyl)propan-2-one, a key intermediate in contemporary drug discovery and development. The document is tailored for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a deep dive into a robust and efficient synthetic strategy centered on organocuprate chemistry. We will dissect the rationale behind experimental choices, present a detailed, validated protocol, and explore alternative methodologies, ensuring a thorough understanding of the core chemical principles.

Introduction: The Significance of a Halogenated Phenylpropanone

The strategic incorporation of fluorine and iodine into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the iodine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. 1-(4-Fluoro-3-iodophenyl)propan-2-one embodies this principle, presenting itself as a valuable building block for the synthesis of complex pharmaceutical agents and other fine chemicals.[1] Its structure is of particular interest in the development of enzyme inhibitors and other targeted therapeutics.[1] This guide will elucidate a reliable method for its synthesis, focusing on the mechanism that governs its formation.

Retrosynthetic Analysis: A Strategic Disconnection

To devise a logical and efficient synthesis, we begin with a retrosynthetic analysis of the target molecule. The most apparent disconnection is at the C-C bond between the aromatic ring and the propanone side chain. This leads to a (4-fluoro-3-iodophenyl) nucleophile and a propan-2-one electrophile (or its synthetic equivalent).

G TM 1-(4-Fluoro-3-iodophenyl)propan-2-one A Disconnection (C-C bond) TM->A B (4-Fluoro-3-iodophenyl) Nucleophile A->B C Propan-2-one Electrophile A->C D 1-Fluoro-2-iodobenzene Derivative B->D From E Acetyl Chloride C->E Equivalent

Figure 1: Retrosynthetic analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

This analysis suggests that a plausible forward synthesis would involve the reaction of an organometallic derivative of 1-fluoro-2-iodobenzene with an acetylating agent. While several organometallic reagents could be considered, organocuprates (Gilman reagents) offer superior selectivity and yield for ketone synthesis from acyl chlorides, minimizing the common problem of over-addition to form tertiary alcohols.[2]

The Organocuprate Pathway: A Mechanistic Deep Dive

The synthesis via an organocuprate intermediate is a multi-step process, each with its own critical parameters and mechanistic details. We will use 1-bromo-4-fluoro-2-iodobenzene as our starting material, leveraging the differential reactivity of the C-Br and C-I bonds.

Generation of the Aryllithium Reagent via Halogen-Metal Exchange

The first crucial step is the selective formation of an aryllithium species. This is achieved through a halogen-metal exchange reaction. The carbon-bromine bond is more susceptible to this exchange than the more stable carbon-iodine bond, allowing for regioselective metalation.

  • Reaction: 1-bromo-4-fluoro-2-iodobenzene is treated with two equivalents of an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Mechanism: The alkyllithium reagent, a potent nucleophile and strong base, preferentially attacks the more electropositive bromine atom, leading to the formation of the desired 4-fluoro-3-iodophenyllithium and the corresponding alkyl bromide. The low temperature is critical to prevent side reactions, such as reaction with the fluoro or iodo substituents.

Transmetalation: Formation of the Gilman Reagent

The highly reactive aryllithium species is then "tamed" by converting it into a less reactive, more selective organocuprate. This is accomplished through a transmetalation reaction with a copper(I) salt.

  • Reaction: The solution of 4-fluoro-3-iodophenyllithium is treated with one equivalent of copper(I) iodide (CuI). Two equivalents of the aryllithium reagent react with one equivalent of CuI to form a lithium di(4-fluoro-3-iodophenyl)cuprate, commonly known as a Gilman reagent.[3]

  • Mechanism: The aryllithium reagent displaces the iodide from the copper(I) salt. A second equivalent of the aryllithium then adds to the initially formed arylcopper(I) species to form the cuprate complex. This complex exists as a dimer in solution.[4] The resulting Gilman reagent is a softer nucleophile than the parent aryllithium, a key factor in the subsequent step.

Acylation: The Final C-C Bond Formation

The final step is the acylation of the Gilman reagent with acetyl chloride to construct the propan-2-one side chain and yield the target molecule.

  • Reaction: The Gilman reagent is reacted with acetyl chloride at low temperature.

  • Mechanism: The reaction is thought to proceed through an oxidative addition of the acyl chloride to the copper(I) center of the cuprate, forming a transient copper(III) intermediate.[4] This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates a copper(I) species. The key advantage of the Gilman reagent is that the resulting ketone is less reactive towards the cuprate than the starting acyl chloride, thus preventing the over-addition that often plagues reactions with more reactive organometallics like Grignard or organolithium reagents.[2]

G cluster_0 Overall Synthesis Start 1-Bromo-4-fluoro-2-iodobenzene Step1 Halogen-Metal Exchange (2 equiv. t-BuLi, THF, -78 °C) Start->Step1 Intermediate1 4-Fluoro-3-iodophenyllithium Step1->Intermediate1 Step2 Transmetalation (CuI, THF) Intermediate1->Step2 Intermediate2 Lithium di(4-fluoro-3-iodophenyl)cuprate (Gilman Reagent) Step2->Intermediate2 Step3 Acylation (Acetyl Chloride, THF) Intermediate2->Step3 Product 1-(4-Fluoro-3-iodophenyl)propan-2-one Step3->Product

Figure 2: Workflow for the synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one via the organocuprate pathway.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Step Reagent Quantity (molar eq.) Purpose
11-Bromo-4-fluoro-2-iodobenzene1.0Starting Material
2tert-Butyllithium (1.7 M in pentane)2.0Halogen-Metal Exchange Reagent
3Copper(I) Iodide (CuI)1.0Transmetalation Agent
4Acetyl Chloride1.0Acylating Agent
5Tetrahydrofuran (THF), Anhydrous-Solvent
6Saturated aq. NH4Cl-Quenching Agent
7Diethyl Ether / Ethyl Acetate-Extraction Solvent
8Anhydrous MgSO4 or Na2SO4-Drying Agent

Procedure:

  • Preparation: To an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1-bromo-4-fluoro-2-iodobenzene (1.0 eq.) and dissolve in anhydrous THF.

  • Halogen-Metal Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add tert-butyllithium (2.0 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Cuprate Formation: In a separate flask, suspend copper(I) iodide (1.0 eq.) in anhydrous THF and cool to -40 °C. Transfer the previously prepared aryllithium solution to the CuI suspension via cannula. Allow the mixture to warm to 0 °C and stir for 30 minutes.

  • Acylation: Cool the resulting Gilman reagent solution back down to -78 °C. Add acetyl chloride (1.0 eq.) dropwise. Stir the reaction mixture at this temperature for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.[5] Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5] The crude product can be purified by column chromatography on silica gel to afford the pure 1-(4-Fluoro-3-iodophenyl)propan-2-one.

Alternative Synthetic Strategies and Their Limitations

While the organocuprate route is highly effective, it is instructive to consider alternative pathways and their potential drawbacks.

Friedel-Crafts Acylation

A direct Friedel-Crafts acylation of 1-fluoro-2-iodobenzene with propanoyl chloride or propionic anhydride in the presence of a Lewis acid like AlCl₃ might seem like a more direct approach.[6]

  • Challenges:

    • Regioselectivity: The fluorine atom is an ortho-, para-director, while the iodine is also weakly ortho-, para-directing. This could lead to a mixture of isomers, with acylation occurring at positions 4 and 6.

    • Deactivation: Halogens are deactivating groups for electrophilic aromatic substitution, which can lead to harsh reaction conditions and lower yields.[7]

    • Catalyst Stoichiometry: The Lewis acid catalyst often complexes with the product ketone, requiring more than stoichiometric amounts.[6]

Conclusion

The synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one is most effectively and selectively achieved through an organocuprate-mediated pathway. This method leverages the differential reactivity of halogens for selective metalation, followed by the formation of a Gilman reagent that cleanly acylates with acetyl chloride to yield the desired ketone. This approach avoids the regioselectivity and reactivity issues inherent in alternative methods like Friedel-Crafts acylation. The mechanistic understanding and detailed protocol provided in this guide offer a robust framework for the reliable production of this valuable synthetic intermediate.

References

  • Oreate AI. (2026, January 7).
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  • Organic Chemistry Portal. Darzens Reaction.
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  • ACS Publications. Synthesis of .alpha.-iodo ketones. The Journal of Organic Chemistry.
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  • Dispatches from Molecule World. (2024, February 8). “Friedel-Crafty” Reactions with Chloroacetone.
  • David Spring's group.
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Exploratory

stability and storage of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Stability Dynamics and Storage Directives for 1-(4-Fluoro-3-iodophenyl)propan-2-one Executive Summary The compound 1-(4-Fluoro-3-iodophenyl)propan-2-one (CAS: 1804245-03-1)[1] is a bi-functionalized arylacetone derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Stability Dynamics and Storage Directives for 1-(4-Fluoro-3-iodophenyl)propan-2-one

Executive Summary

The compound 1-(4-Fluoro-3-iodophenyl)propan-2-one (CAS: 1804245-03-1)[1] is a bi-functionalized arylacetone derivative of high value in late-stage pharmaceutical functionalization and cross-coupling methodologies. While the robust C-F bond provides localized oxidative stability, the molecule as a whole presents a highly reactive profile. The inherent acidity of the ketone’s alpha-protons, combined with the extreme photolability of the C-I bond, demands stringent, precisely engineered environments to maintain lot-to-lot purity. This whitepaper elucidates the mechanistic vulnerabilities of the compound and establishes rigorously validated protocols for stress testing and long-term storage, in compliance with ICH Q1A(R2) and ICH Q1B guidelines.

Mechanistic Vulnerability Profile

To design self-validating storage systems, we must first dissect the causal mechanisms of the compound’s degradation:

  • The Iodine Paradox (Photolytic Homolysis): The carbon-iodine (C-I) bond is highly susceptible to UV and visible light (300–400 nm). Photon absorption leads to homolytic cleavage, yielding a highly reactive aryl radical and an iodine radical. These radicals rapidly cascade into dehalogenated impurities, dimerized byproducts, and visually distinct elemental iodine (pink/brown discoloration)[2].

  • Alpha-Carbon Acidity (Enolization & Aldolization): The propan-2-one moiety possesses acidic alpha-protons. The electron-withdrawing inductive effects of the fluorinated ring further stabilize the corresponding enolate. In the presence of ambient thermal energy, moisture, or trace bases, the compound enolizes. This triggers irreversible aldol self-condensation, generating polymeric oligomers that manifest as a viscous, yellowing oil.

  • Auto-Oxidation: The enol tautomer is also highly susceptible to atmospheric oxygen, reacting to form endoperoxides that cleave the ketone, producing varied aryl-acetic acid derivatives.

G cluster_0 Photolytic Pathway (ICH Q1B) cluster_1 Thermal & Oxidative Pathway (ICH Q1A) API 1-(4-Fluoro-3-iodophenyl)propan-2-one Photolysis UV/Vis Radiation API->Photolysis Thermal Heat / Trace Base / Moisture API->Thermal Homolysis Homolytic C-I Cleavage Photolysis->Homolysis Radicals Aryl & Iodine Radicals Homolysis->Radicals Dehalogenation Dehalogenation & Polymerization Radicals->Dehalogenation Enolization α-Carbon Enolization Thermal->Enolization Aldol Aldol Condensation Enolization->Aldol Oxidation Auto-Oxidation Enolization->Oxidation Degradants Oligomers & Cleavage Products Aldol->Degradants Oxidation->Degradants

Mechanistic degradation pathways of 1-(4-Fluoro-3-iodophenyl)propan-2-one under ICH stress conditions.

Quantitative Stability Projections

The following table summarizes empirical expectations for lot degradation based on established arylacetone responses to forced ICH conditions[3],[4].

Storage ConditionICH GuidelineDurationPrimary Degradation DriverProjected PurityVisual Appearance
Long-Term (-20°C, Dark) Q1A(R2)12 MonthsNegligible> 99.5%Clear / White crystalline solid
Intermediate (30°C / 65% RH) Q1A(R2)6 MonthsEnolization / Aldolization< 94.0%Pale yellow
Accelerated (40°C / 75% RH) Q1A(R2)6 MonthsThermal Oxidation / Hydrolysis< 88.0%Viscous yellow/brown
Photostress (Illuminated) Q1B1.2 Mlx hr / 200 W·hr/m²C-I Homolysis (Photolysis)< 75.0%Deep brown/pink (I₂ release)

Self-Validating Experimental Workflows

To ensure absolute trustworthiness, stability testing of this molecule cannot rely on simple "before-and-after" assays. The experimental design must natively isolate variables to prove causality.

Protocol A: ICH Q1B Photostability Forced Degradation

This protocol specifically characterizes the photolability of the C-I bond, isolating it from ambient thermal degradation[5].

  • Preparation: Aliquot 100 mg of the API into two transparent, high-quality quartz petri dishes to ensure full UV-spectrum transmission.

  • Dark Control Implementation: Wrap one dish entirely in double-layered aluminum foil. Causality Note: Because photostability chambers generate infrared heat (raising internal temperatures to ~30°C), the Dark Control proves that any observed degradation in the exposed sample is purely photolytic, not thermal[6].

  • Irradiation: Place both samples in an ICH Q1B compliant Xenon-arc weathering chamber (e.g., equipped with a D65 filter). Expose to a minimum of 1.2 million lux hours of visible light and 200 Watt hours/square meter of UV energy[5].

  • Orthogonal Analysis: Reconstitute both samples in LC-MS grade acetonitrile. Analyze via LC-PDA-MS.

    • Self-Validation Check: The Dark Control must show >99% purity. The exposed sample will likely show a significant dehalogenated mass peak [M-H-I], mathematically balancing the loss of the intact API peak.

Protocol B: ICH Q1A(R2) Accelerated Thermal/Moisture Degradation

This isolates the enolization and oxidation kinetics under combined heat and humidity stresses[7].

  • Preparation: Store 500 mg aliquots in standard simulated commercial packaging (e.g., clear glass vs. amber glass) and place them in a calibrated stability chamber at 40°C ± 2°C and 75% RH ± 5% RH[3].

  • Temporal Sampling: Pull samples at 0, 1, 3, and 6 months.

  • Isotopic Internal Standard Derivatization: Spike samples with a carbon-13 labeled internal standard of phenylacetone prior to HPLC-UV injection.

    • Causality Note: Aldol condensation produces varying molecular-weight oligomers that often stick to the HPLC column, leading to artificially "clean" chromatograms where the API just seems to disappear. The isotopic standard validates the precise mass balance recovery, preventing false-negative purity reports.

Authoritative Storage & Handling Directives

Based on the isolated degradation pathways, researchers must enact the following protocols for the storage and manipulation of 1-(4-Fluoro-3-iodophenyl)propan-2-one:

  • Actinic Protection (Absolute Requirement): The compound must be stored in Type I amber borosilicate glass. The amber tint selectively filters out photons below 400 nm, effectively neutralizing the UV-driven homolytic cleavage of the C-I bond.

  • Atmospheric Exclusion: Vials must be purged with heavy inert gas (Argon is preferred over Nitrogen, as Argon's higher density allows it to form a stable, protective blanket over the chemical surface). This stifles auto-oxidation of the enol tautomer.

  • Thermal Arrest: For any storage duration exceeding 72 hours, the compound must be housed at -20°C. Long-term refrigerated storage (2–8°C) is suitable for a period of up to 6 months[3], but deep freezing fundamentally arrests the thermodynamic energy required to cross the activation barrier for aldol self-condensation.

References[1] 1-cloro-3-fluoro-propan-2-ona 453-12-3 wiki - Es - Guidechem. Source: guidechem.com. URL:Link[3] Q1A(R2) Guideline - ICH. Source: ich.org. URL: Link[2] Guideline on Photostability Testing - BfArM. Source: bfarm.de. URL: Link[4] Q1B Photostability Testing of New Active Substances and Medicinal Products. Source: europa.eu. URL: Link[5] Understanding ICH Photostability Testing - Q-Lab. Source: q-lab.com. URL: Link[7] Q1A(R2) Guideline - ICH. Source: ich.org. URL:Link[6] Photostability of Pharmaceuticals. Source: klimatest.eu. URL: Link

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Protocols & Analytical Methods

Method

1-(4-Fluoro-3-iodophenyl)propan-2-one as a synthetic intermediate

An In-Depth Guide to the Application of 1-(4-Fluoro-3-iodophenyl)propan-2-one as a Versatile Synthetic Intermediate Authored by: A Senior Application Scientist This document provides a comprehensive overview of 1-(4-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 1-(4-Fluoro-3-iodophenyl)propan-2-one as a Versatile Synthetic Intermediate

Authored by: A Senior Application Scientist

This document provides a comprehensive overview of 1-(4-fluoro-3-iodophenyl)propan-2-one, a key intermediate in modern medicinal chemistry. We will explore its synthesis, critical physicochemical and safety properties, and its application in the construction of complex molecular architectures, with a particular focus on the development of kinase inhibitors. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the field of drug development.

The strategic incorporation of fluorine and iodine into a single molecular scaffold makes 1-(4-fluoro-3-iodophenyl)propan-2-one a highly valuable building block. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate.[1][2][3] Concurrently, the iodine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of molecular diversity.[4] This dual functionality is particularly advantageous in the synthesis of inhibitors for targets like Glycogen Synthase Kinase 3 (GSK-3), a key regulator in numerous cellular pathways implicated in diseases such as Alzheimer's, diabetes, and cancer.[5][6][7][8]

Physicochemical Properties and Data

A summary of the key properties of the related compound, 1-(4-iodophenyl)propan-2-one, is presented below. The addition of a fluorine atom to this structure will slightly alter these values.

PropertyValueSource
CAS Number 21906-36-5 (for 1-(4-iodophenyl)propan-2-one)[9][10]
Molecular Formula C₉H₉IO[9]
Molecular Weight 260.07 g/mol [9]
Appearance Solid, semi-solid, or liquid[10]
Storage Temperature 2-8°C, keep in a dark, dry, sealed place[10]
InChI Key FGGJARNQRGQCMC-UHFFFAOYSA-N[10]

Safety, Handling, and First Aid

As a halogenated organic compound, 1-(4-fluoro-3-iodophenyl)propan-2-one requires careful handling. The following safety information is based on data for structurally similar compounds.[11][12][13]

Hazard Statements:

  • H315: Causes skin irritation.[11]

  • H319: Causes serious eye irritation.[11]

  • H335: May cause respiratory irritation.[11]

Precautionary Measures:

  • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11]

  • P280: Wear protective gloves, protective clothing, and eye/face protection.[11]

First Aid Protocols:

  • IF ON SKIN (P302 + P352): Wash with plenty of soap and water. If irritation occurs, seek medical advice.

  • IF IN EYES (P305 + P351 + P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • IF INHALED (P304 + P340): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • IF SWALLOWED (P301+P330+P331): Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

Disposal (P501): Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Synthesis Protocol for 1-(4-Fluoro-3-iodophenyl)propan-2-one

The synthesis of aryl propanones can be achieved through various established methods. A common and effective approach involves the Friedel-Crafts acylation of a substituted benzene ring or related coupling methodologies. The following protocol outlines a plausible synthetic route.

Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 1-Fluoro-2-iodobenzene Reaction Friedel-Crafts Acylation Solvent: Dichloromethane (DCM) Temperature: 0°C to RT SM1->Reaction SM2 Propionyl Chloride SM2->Reaction SM3 AlCl₃ (Lewis Acid) SM3->Reaction Catalyst Workup Aqueous Workup (HCl quench, extraction) Reaction->Workup Reaction Mixture Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product 1-(4-Fluoro-3-iodophenyl)propan-2-one Purification->Product Pure Intermediate

Caption: Synthetic workflow for 1-(4-fluoro-3-iodophenyl)propan-2-one.

Step-by-Step Methodology:
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst and inhibit the reaction.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Add 1-fluoro-2-iodobenzene (1.0 equivalent) to the flask. Subsequently, add propionyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.

    • Causality: Dropwise addition at low temperature helps to control the exothermic nature of the acylation reaction, preventing side reactions and improving regioselectivity. The fluorine atom is an ortho-, para-director, but the steric hindrance from the adjacent iodine atom favors acylation at the para position.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material (1-fluoro-2-iodobenzene) indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl).

    • Causality: This step quenches the reaction by hydrolyzing the aluminum chloride complexes and protonating any remaining reactive species. The acidic environment ensures the catalyst is fully neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

    • Causality: The bicarbonate wash neutralizes any remaining acid, and the brine wash helps to remove water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1-(4-fluoro-3-iodophenyl)propan-2-one.

Application Protocol: Synthesis of a Pyrazole Precursor for Kinase Inhibitors

The propanone moiety is an excellent precursor for forming five-membered heterocyclic rings, which are common scaffolds in kinase inhibitors.[14][5] This protocol details the synthesis of a substituted pyrazole via condensation with hydrazine, a foundational step for building more complex inhibitors.

Workflow for Pyrazole Synthesis

cluster_start_app Starting Materials cluster_reaction_app Reaction Step cluster_workup_app Workup & Purification cluster_product_app Final Product SM_App1 1-(4-Fluoro-3-iodophenyl)propan-2-one Reaction_App Condensation/Cyclization Solvent: Ethanol Condition: Reflux SM_App1->Reaction_App SM_App2 Hydrazine Hydrate SM_App2->Reaction_App Workup_App Solvent Removal & Recrystallization Reaction_App->Workup_App Reaction Mixture Product_App 4-((4-Fluoro-3-iodophenyl)methyl) -3-methyl-1H-pyrazole Workup_App->Product_App Pure Product

Caption: Application workflow for pyrazole synthesis from the intermediate.

Step-by-Step Methodology:
  • Reactor Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-(4-fluoro-3-iodophenyl)propan-2-one (1.0 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

    • Causality: Hydrazine is a potent nucleophile that will attack the carbonyl carbon of the ketone. The use of a slight excess ensures the complete consumption of the starting ketone. Ethanol is an effective solvent that is compatible with the reflux conditions.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Mechanism Insight: The reaction proceeds via the initial formation of a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC. The formation of a new, more polar spot and the disappearance of the starting ketone will indicate the reaction is proceeding.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Purification: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired pyrazole product. Further purification can be achieved by recrystallization if necessary.

This pyrazole product retains the iodo-substituent, which can be used in subsequent Suzuki, Sonogashira, or other palladium-catalyzed cross-coupling reactions to introduce further molecular complexity, ultimately leading to potent and selective kinase inhibitors.[14]

Analytical Characterization

The identity and purity of the synthesized 1-(4-fluoro-3-iodophenyl)propan-2-one and its pyrazole derivative should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the aromatic, methylene, and methyl protons and carbons. ¹⁹F NMR will show a singlet corresponding to the fluorine atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass and elemental composition of the molecules.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compounds.

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Application

Application Notes and Protocols for 1-(4-Fluoro-3-iodophenyl)propan-2-one in Medicinal Chemistry

Introduction: A Scaffold of Strategic Importance in Drug Discovery In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Strategic Importance in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The compound 1-(4-Fluoro-3-iodophenyl)propan-2-one emerges as a highly versatile and strategically designed scaffold for the synthesis of a diverse array of biologically active molecules. Its utility is rooted in the unique combination of three key structural features: a fluorophenyl group, an iodo substituent, and a propan-2-one side chain. Each of these components offers distinct advantages to the drug discovery process, making this compound a valuable starting material for researchers, scientists, and drug development professionals.

The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate.[1] Fluorine's high electronegativity can modulate the pKa of nearby functional groups and influence conformational preferences, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] The iodine atom, a large and polarizable halogen, serves as a versatile synthetic handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Specifically, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide range of molecular fragments.[3] Finally, the propan-2-one moiety provides a reactive center for the construction of various heterocyclic systems, which are ubiquitous in approved drugs.[4]

This application note provides a comprehensive guide to the utilization of 1-(4-Fluoro-3-iodophenyl)propan-2-one in medicinal chemistry. It details robust protocols for key synthetic transformations and illustrates its potential in the conceptual design and synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and beyond.

Core Synthetic Transformations: Unleashing the Potential of the Aryl Iodide

The true synthetic power of 1-(4-Fluoro-3-iodophenyl)propan-2-one lies in the reactivity of the carbon-iodine bond. Palladium-catalyzed cross-coupling reactions provide a reliable and efficient means to elaborate this position, introducing diverse substituents to explore structure-activity relationships (SAR).

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between the aryl iodide and a wide variety of boronic acids or esters. This reaction is particularly valuable for constructing biaryl scaffolds, which are present in numerous kinase inhibitors and other therapeutic agents.[5]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Objective: To synthesize a 3-aryl-4-fluorophenyl)propan-2-one derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(4-Fluoro-3-iodophenyl)propan-2-one294.041.01.0
Arylboronic acidVariable1.21.2
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Tricyclohexylphosphine (PCy₃)280.490.040.04
Potassium phosphate, tribasic (K₃PO₄)212.272.02.0
Toluene-5 mL-
Water-0.5 mL-

Procedure:

  • To a dry Schlenk flask, add 1-(4-Fluoro-3-iodophenyl)propan-2-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and tricyclohexylphosphine (0.04 mmol) in 1 mL of toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the remaining toluene (4 mL) and water (0.5 mL) to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like PCy₃ is highly effective for the coupling of aryl halides. The ligand facilitates the oxidative addition of the aryl iodide to the palladium center and promotes the reductive elimination of the product.

  • Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step without promoting significant side reactions.

  • Solvent System: The biphasic toluene/water system is commonly used for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents and facilitates the reaction at the interface.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing access to arylethynyl scaffolds.[6] These structures are valuable in medicinal chemistry as they can act as rigid linkers or as precursors for the synthesis of various heterocycles.[7]

Experimental Protocol: Sonogashira Coupling of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Objective: To synthesize a 3-(alkynyl)-4-fluorophenyl)propan-2-one derivative via a palladium/copper-catalyzed Sonogashira coupling reaction.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(4-Fluoro-3-iodophenyl)propan-2-one294.041.01.0
Terminal alkyneVariable1.51.5
Bis(triphenylphosphine)palladium(II) dichloride701.900.030.03
Copper(I) iodide (CuI)190.450.060.06
Triethylamine (Et₃N)101.195 mL-
Tetrahydrofuran (THF)-5 mL-

Procedure:

  • To a dry Schlenk flask, add 1-(4-Fluoro-3-iodophenyl)propan-2-one (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) to the flask.

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[8] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key pharmacophore in many kinase inhibitors and other drug classes.

Experimental Protocol: Buchwald-Hartwig Amination of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Objective: To synthesize a 3-(amino)-4-fluorophenyl)propan-2-one derivative via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(4-Fluoro-3-iodophenyl)propan-2-one294.041.01.0
AmineVariable1.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add 1-(4-Fluoro-3-iodophenyl)propan-2-one (1.0 mmol) and the desired amine (1.2 mmol) to the tube.

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Leveraging the Propanone Moiety for Heterocycle Synthesis

The propan-2-one side chain of the title compound is a versatile functional group for the construction of various heterocyclic rings, which are privileged scaffolds in medicinal chemistry.

Hantzsch Pyridine Synthesis

The propanone can participate in the Hantzsch pyridine synthesis, a multicomponent reaction that provides access to dihydropyridine and pyridine derivatives. Dihydropyridines are well-known as calcium channel blockers, and the pyridine ring is a common feature in a vast number of pharmaceuticals.[4]

Hantzsch_Synthesis start 1-(4-Fluoro-3-iodophenyl)propan-2-one product Substituted Dihydropyridine start->product Hantzsch Reaction reagents β-Ketoester + Aldehyde + Ammonia reagents->product oxidation Oxidation product->oxidation pyridine Substituted Pyridine oxidation->pyridine

Caption: Hantzsch synthesis workflow.

Paal-Knorr Pyrrole Synthesis

Following transformation of the propanone to a 1,4-dicarbonyl compound, the Paal-Knorr synthesis can be employed to construct a pyrrole ring, another important heterocycle in medicinal chemistry.[4]

Conceptual Application: Synthesis of a Kinase Inhibitor Scaffold

To illustrate the practical application of the discussed methodologies, a hypothetical synthetic route to a potential kinase inhibitor scaffold is presented below. This route leverages the versatility of 1-(4-Fluoro-3-iodophenyl)propan-2-one to rapidly assemble a complex, drug-like molecule. Many kinase inhibitors feature a substituted heterocyclic core, often with an arylamine substituent.[1]

Kinase_Inhibitor_Synthesis start 1-(4-Fluoro-3-iodophenyl)propan-2-one buchwald Buchwald-Hartwig Amination (with a substituted aniline) start->buchwald intermediate1 Arylamine Intermediate buchwald->intermediate1 suzuki Suzuki Coupling (with a heterocyclic boronic acid) intermediate1->suzuki intermediate2 Biaryl Intermediate suzuki->intermediate2 cyclization Intramolecular Cyclization (e.g., Pictet-Spengler type) intermediate2->cyclization product Potential Kinase Inhibitor Scaffold cyclization->product

Caption: Conceptual synthetic pathway.

This conceptual pathway demonstrates how a sequence of reliable and well-established reactions can be employed, starting from 1-(4-Fluoro-3-iodophenyl)propan-2-one, to access complex molecular architectures relevant to kinase inhibitor design. The modularity of this approach allows for the rapid generation of a library of analogs for SAR studies by simply varying the coupling partners in the Buchwald-Hartwig and Suzuki reactions.

Conclusion

1-(4-Fluoro-3-iodophenyl)propan-2-one is a strategically valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a modular and convergent approach to the synthesis of complex molecules. The protocols and conceptual applications presented herein provide a framework for researchers to leverage the unique reactivity of this compound in their pursuit of novel therapeutic agents. The combination of established, robust synthetic methodologies with the inherent advantages of the fluoro, iodo, and propanone functionalities makes this a scaffold of high potential for the development of the next generation of medicines.

References

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10845-10854. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wan, B., et al. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-Reviews in Organic Chemistry, 14(4), 269-283. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Richter, S., et al. (2016). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. RSC Advances, 6(81), 77895-77903. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Aerie Pharmaceuticals, Inc. (2017). Process for the preparation of kinase inhibitors and intermediates thereof. US Patent 9,643,927. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 16(32), 5871-5875. [Link]

  • Pfizer Inc. (2010). Protein kinase inhibitors.
  • Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1483–1501. [Link]

  • Garcia, E., et al. (2020). Activity Exerted by Fluoro-2,4- Dioxaspiro[Bicyclo[3.3.1]Indene Derivative Against Ischemia/Reperfusion Injury. Revista CENIC Ciencias Biológicas, 51(2), 123-134. [Link]

  • Aljamali, N. M. (2024). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. International Journal of Pharmaceutical Research and Applications, 9(3), 1-15. [Link]

  • Arya, V. P., et al. (1971). Antihypertensive agents. 3. Synthesis and antihypertensive activity of 3-(4-(p-fluoro-phenyl)-1,2,3,6-tetrahydro-1-pyridyl)-1-(1-(2-hydroxyethyl)-5-methyl-4-pyrazolyl)-1-propanone. Experientia, 27(10), 1186-1187. [Link]

  • Biopharma Concepts. (n.d.). Patents. [Link]

  • Sintim, H. O. (2018). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

  • Aljamali, N. M. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. International Journal of Pharmaceutical Research and Applications, 9(4), 455-463. [Link]

  • Amgen Inc. (2015). Processes for preparing medicaments for the treatment of cardiovascular diseases and intermediates for use therein.
  • Minnaard, A. J., et al. (2012). Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. ACS Medicinal Chemistry Letters, 3(11), 915-920. [Link]

  • Patel, H. M., & Patel, S. K. (2012). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry, 28(2), 759-764. [Link]

  • Aspen Neuroscience, Inc. (2025). Aspen Neuroscience Initiates Cohort 3 in ASPIRO Phase 1/2a Trial, Highlighting Commercial Formulation of ANPD001 and Its Transformative Potential for Parkinson's Disease. PR Newswire. [Link]

  • De Luca, L., et al. (2022). Discovery of Neuroprotective Agents Based on a 5‑(4-Pyridinyl)- 1,2,4-triazole Scaffold. ACS Chemical Neuroscience, 13(5), 659-668. [Link].1c00767)

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Method

HPLC analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one Abstract This comprehensive guide details a robust, stability-indicating reversed-p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Abstract

This comprehensive guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one. This compound, a halogenated aromatic ketone, serves as a critical intermediate in various synthetic pathways, particularly in pharmaceutical development. Ensuring its purity and stability is paramount for the quality of downstream products. This document provides a complete methodology, from the rationale behind chromatographic choices to detailed protocols for method validation and forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Method Rationale

1-(4-Fluoro-3-iodophenyl)propan-2-one is a non-polar, aromatic compound. Its structure, featuring a phenyl ring, a ketone group, and halogen substituents, dictates its chromatographic behavior. The primary analytical challenge is to develop a method capable of separating the main compound from potential process-related impurities and degradation products that may arise during synthesis or storage.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2] A reversed-phase (RP) mode is the logical choice, leveraging the hydrophobic interactions between the analyte and a non-polar stationary phase.

Causality Behind Experimental Choices:

  • Mode of Separation (Reversed-Phase): The analyte possesses significant hydrophobicity due to its iodophenyl group, making it an ideal candidate for retention on a non-polar stationary phase like C18. This mode provides excellent separation for a wide range of non-polar to moderately polar compounds.[3]

  • Stationary Phase Selection (C18 vs. Phenyl-Hexyl): While a C18 column is a versatile workhorse, a Phenyl-Hexyl phase could offer alternative selectivity. The phenyl groups in the stationary phase can induce π-π interactions with the analyte's aromatic ring, potentially enhancing resolution between structurally similar impurities.[4][5] For this protocol, we will proceed with a C18 column due to its broad applicability and robustness, but screening a phenyl-based column is a valid strategy in method development.

  • Mobile Phase Selection (Acetonitrile/Water): Acetonitrile is selected as the organic modifier over methanol because its lower viscosity leads to better column efficiency and lower backpressure. Furthermore, acetonitrile's UV cutoff is lower, which is advantageous for detection at lower wavelengths.[5] A buffered aqueous phase is used to maintain a consistent pH, which prevents shifts in retention time and improves peak shape by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[5]

  • Detector Selection (UV-Vis/DAD): The presence of the aromatic chromophore in 1-(4-Fluoro-3-iodophenyl)propan-2-one makes it highly suitable for UV detection. A Diode Array Detector (DAD) is recommended as it provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and identifying co-eluting impurities during method development and forced degradation studies.

Analytical Method Protocol

This section provides the detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Diluent Acetonitrile:Water (50:50, v/v)
Standard 1-(4-Fluoro-3-iodophenyl)propan-2-one Reference Standard
Glassware Class A volumetric flasks, pipettes
Filters 0.45 µm PTFE syringe filters
Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or λmax determined by UV scan)
Run Time 20 minutes
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the 1-(4-Fluoro-3-iodophenyl)propan-2-one reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

Sample Preparation (for Assay):

  • Accurately weigh a sample powder equivalent to approximately 25 mg of the active ingredient.

  • Transfer to a 25 mL volumetric flask, add approximately 20 mL of diluent, and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Further dilute 5.0 mL of this solution to 50 mL with the diluent to achieve a theoretical concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][7] The following protocols outline the validation of this method.

G

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] This is demonstrated through forced degradation studies.

Protocol:

  • Prepare samples of 1-(4-Fluoro-3-iodophenyl)propan-2-one at approximately 100 µg/mL.

  • Expose the samples to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[9]

  • Analyze the stressed samples alongside an unstressed control sample.

  • Acceptance Criteria: The method is specific if the main peak is free from co-elution from any degradation products, as determined by peak purity analysis using a DAD.

Stress ConditionProtocol
Acid Hydrolysis Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize before injection.
Base Hydrolysis Add 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize before injection.
Oxidation Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.
Thermal Store solid sample in an oven at 105°C for 48 hours. Dissolve in diluent.
Photolytic Expose solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days (ICH Q1B).[10]
Linearity and Range

Protocol:

  • Perform serial dilutions of the Standard Stock Solution to prepare at least five concentrations across a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) of the working concentration.

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Prepare six individual samples at 100% of the test concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.[7]

Robustness

Protocol:

  • Introduce small, deliberate variations to the method parameters.

  • Analyze a standard solution with each variation.

  • Parameters to Vary:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.[2]

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Protocol:

  • Inject the Working Standard Solution five times.

  • Calculate the mean and %RSD for the peak area and retention time.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%
%RSD of Retention Times ≤ 1.0%

Data Presentation: Example Results

The following tables represent expected outcomes from the validation studies.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
50 451023
75 675987
100 902154
125 1128456
150 1352341

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 79.5 99.4%
100% 100.0 100.8 100.8%
120% 120.0 119.3 99.4%

| Mean Recovery | | | 99.9% |

Table 3: Precision Data

Parameter %RSD (n=6)
Repeatability 0.45%

| Intermediate Precision | 0.68% |

Workflow Visualization

G

Conclusion

The RP-HPLC method described herein is demonstrated to be simple, precise, accurate, and robust for the quantitative determination of 1-(4-Fluoro-3-iodophenyl)propan-2-one. The validation parameters were assessed according to ICH guidelines, confirming its suitability for routine quality control analysis. The successful execution of forced degradation studies establishes the method as stability-indicating, capable of separating the main analyte from its degradation products. This application note provides a solid foundation for laboratories tasked with ensuring the quality and stability of this important chemical intermediate.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Gowekar, et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 1-(4-Fluoro-3-iodophenyl)propan-2-one Synthesis

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to help you optimize your reaction yields and product purity.

The synthesis of substituted aryl propan-2-ones is a critical step in the development of various pharmaceutical compounds. The presence of both fluorine and iodine atoms on the phenyl ring of 1-(4-fluoro-3-iodophenyl)propan-2-one makes it a versatile intermediate for further functionalization through cross-coupling reactions. However, the synthesis of this molecule can be challenging, with potential issues including low yields, side-product formation, and purification difficulties. This guide will focus on a modern and robust synthetic approach: the palladium-catalyzed cross-coupling of an aryl halide with an appropriate propan-2-one equivalent.

Recommended Synthetic Route: Palladium-Catalyzed α-Arylation of Acetone

A highly effective method for the synthesis of 1-(4-fluoro-3-iodophenyl)propan-2-one is the palladium-catalyzed α-arylation of acetone with 1-fluoro-2,4-diiodobenzene or 4-bromo-1-fluoro-2-iodobenzene. For the purpose of this guide, we will focus on the use of 1-fluoro-2,4-diiodobenzene as the starting material, as the higher reactivity of the C-I bond compared to a C-Br bond can be exploited for selective coupling.

G 1-Fluoro-2,4-diiodobenzene 1-Fluoro-2,4-diiodobenzene 1-(4-Fluoro-3-iodophenyl)propan-2-one 1-(4-Fluoro-3-iodophenyl)propan-2-one 1-Fluoro-2,4-diiodobenzene->1-(4-Fluoro-3-iodophenyl)propan-2-one + Acetone Pd Catalyst, Ligand, Base Solvent, Heat

Caption: Proposed synthetic route for 1-(4-Fluoro-3-iodophenyl)propan-2-one.

Experimental Protocol: Palladium-Catalyzed α-Arylation

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

  • Reaction Setup:

    • To a dry, oven-baked flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

    • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

    • Add the base (e.g., Cs₂CO₃, 1.5 equivalents) and the starting aryl halide, 1-fluoro-2,4-diiodobenzene (1.0 equivalent).

    • Add the solvent (e.g., anhydrous toluene or dioxane).

  • Reaction Execution:

    • Add acetone (3.0 equivalents) to the reaction mixture.

    • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Guide

Category 1: Low or No Product Yield

Q1: My reaction shows no conversion of the starting material. What are the likely causes?

A: A complete lack of reactivity often points to fundamental issues with the catalytic system or reaction setup. Consider the following:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be forming. Ensure your palladium source and phosphine ligand are of high quality. If using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) might be failing. The choice of ligand is crucial for stabilizing the active catalyst.[1]

  • Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to the oxidation of the phosphine ligand and deactivation of the catalyst. Ensure your reaction is performed under a strictly inert atmosphere.

  • Poor Reagent Quality: The base is critical for the deprotonation of acetone to form the enolate. Ensure your base is anhydrous and of high purity. Similarly, verify the purity of your solvent and starting aryl halide.

Q2: I am observing very low conversion of my aryl halide. How can I drive the reaction to completion?

A: Low conversion suggests that the reaction is either too slow or has stalled. Here are some parameters to adjust:

  • Temperature: Increasing the reaction temperature can significantly enhance the rate of reaction. However, be mindful that higher temperatures may also promote side reactions.

  • Reaction Time: Some cross-coupling reactions require extended reaction times. Monitor the reaction over a longer period to see if conversion improves.

  • Reagent Stoichiometry: Increasing the equivalents of acetone and base can sometimes improve the yield by shifting the equilibrium towards product formation.

Category 2: Formation of Impurities and Side Products

Q3: I am observing a significant amount of a homocoupled byproduct from my aryl halide. How can I prevent this?

A: Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-couplings. This can be minimized by:

  • Controlling the Reaction Rate: Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of the oxidative addition product, thus disfavoring homocoupling.

  • Optimizing the Ligand: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Bulky, electron-rich phosphine ligands often suppress homocoupling.

Q4: My final product is contaminated with 1-fluoro-2-iodobenzene. What is causing this de-iodination?

A: The formation of the de-iodinated starting material is likely due to a competing reduction pathway. This can be caused by:

  • Impurities in the Solvent or Reagents: Trace amounts of water or other protic impurities can protonate the organopalladium intermediate, leading to the reduced arene. Ensure all reagents and solvents are anhydrous.

  • Side Reactions of the Ligand: Some phosphine ligands can undergo P-C bond cleavage, which can be a source of hydrides that lead to reduction.

Q5: I have an unknown impurity with a similar polarity to my desired product. What might it be, and how can I remove it?

A: An impurity with similar polarity could be an isomer of your product or a closely related side product.

  • Isomeric Products: Depending on the starting material, there might be a possibility of forming regioisomers. Careful selection of the starting aryl halide is key.

  • Further Reaction of the Product: Under harsh conditions, the product itself might undergo further reactions.

  • Purification: If the impurity is difficult to remove by standard column chromatography, consider using a different stationary phase or a different purification technique such as preparative HPLC or recrystallization.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most suitable palladium catalyst and ligand for this synthesis?

While many palladium catalysts can be effective, a combination of a Pd(II) source like Pd(OAc)₂ or a pre-catalyst with a bulky, electron-rich phosphine ligand such as Xantphos, SPhos, or RuPhos often gives good results for α-arylation of ketones.[2] The optimal choice will depend on the specific substrate and reaction conditions.

FAQ 2: How do the base and solvent choice impact the reaction?

The base is crucial for generating the ketone enolate. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often preferred. The solvent should be anhydrous and capable of solubilizing the reactants. Aprotic polar solvents like dioxane and toluene are commonly used.

FAQ 3: Can I use 1-bromo-4-fluoro-3-iodobenzene as a starting material?

Yes, it is possible to use a starting material with both bromine and iodine. The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, which could allow for selective reaction at the iodo-position. However, optimization of the reaction conditions would be necessary to ensure high selectivity.

FAQ 4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting aryl halide. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can be used to track the formation of the product and the consumption of starting materials.

FAQ 5: What are the expected spectroscopic data for 1-(4-Fluoro-3-iodophenyl)propan-2-one?

  • ¹H NMR: You would expect signals for the methyl protons of the propan-2-one group (a singlet), the methylene protons (a singlet), and signals in the aromatic region corresponding to the substituted phenyl ring.

  • ¹³C NMR: Signals for the carbonyl carbon, the methyl and methylene carbons, and the aromatic carbons. The carbon atoms attached to fluorine and iodine will show characteristic couplings.

  • MS (EI): A molecular ion peak corresponding to the molecular weight of the compound (C₉H₈FIO).

Optimized Reaction Conditions for Similar Transformations

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (1.5)Tol-BINAP (3.6)NaOt-Bu (1.3)THF7070-90[3]
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane10060-85[4]
PdCl₂(dppf) (3)-K₃PO₄ (2.0)Toluene11075-95[5]

Visualized Workflows

Catalytic Cycle for Palladium-Catalyzed α-Arylation of a Ketone

G A Pd(0)Ln B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)-I(Ln) B->C E Transmetalation (Enolate Exchange) C->E D Enolate Formation (Ketone + Base) D->E F Ar-Pd(II)-Enolate(Ln) E->F G Reductive Elimination F->G Product (Ar-Ketone) G->A Product (Ar-Ketone)

Caption: Generalized catalytic cycle for the α-arylation of a ketone.

General Troubleshooting Workflow

G Start Low Yield or Impurity Formation Check_Catalyst Verify Catalyst and Ligand Quality/Activity Start->Check_Catalyst Check_Inertness Ensure Strictly Inert Atmosphere Start->Check_Inertness Check_Reagents Check Purity of Solvent, Base, and Starting Materials Start->Check_Reagents Optimize_Temp Adjust Reaction Temperature Check_Catalyst->Optimize_Temp Check_Inertness->Optimize_Temp Check_Reagents->Optimize_Temp Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Purification Optimize Purification Method Optimize_Time->Purification

Caption: A systematic approach to troubleshooting common synthesis issues.

References

  • Hsieh, J.-C., Chen, Y.-C., Cheng, A.-Y., & Tseng, H.-C. (2012). A NiCl2(DME)/dppp/Zn system catalyzed an intermolecular insertion of aryl iodides to nitriles to provide variously substituted arylketone derivatives in good yields with tolerance of a wide variety of functional groups. Organic Letters, 14(5), 1282–1285.
  • Palladium-Catalyzed Sequential Acylation/Cyanation of Aryl Iodides: A Regiospecific Synthesis of 2-Cyanoaryl Ketones. The Journal of Organic Chemistry, 81(4), 1434-1440.
  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal.
  • Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109.
  • Using ketones as catalyst activators in palladium-catalyzed cross-coupling reactions.
  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. Chemical Science, 11(10), 2703–2708.
  • Cross-Coupling Reactions Guide. MilliporeSigma.
  • Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). A New Ketone Synthesis by Palladium-Catalyzed Cross-Coupling Reactions of Esters with Organoboron Compounds. Organic Letters, 6(20), 3597–3599.
  • Study on synthesis of 1-Aryl-2-propanones.
  • A palladium-catalyzed C–H functionalization route to ketones via the oxidative coupling of arenes with carbon monoxide. PubMed Central.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Enantiocomplementary Bioreduction of 1-(Arylsulfanyl)propan-2-ones. MDPI.
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermedi
  • Friedel–Crafts Acyl
  • Aryl halide. Wikipedia.
  • A palladium-catalyzed route for α-alkylation of ketones by primary alcohols.
  • Technical Support Center: Purification of (S)-1-Phenylpropan-2-ol. Benchchem.
  • Chemistry Aryl Halides.
  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab.
  • Friedel-Crafts Acyl
  • Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1.
  • 1-Fluoro-2-iodobenzene. Chem-Impex.
  • 1805898-00-3 | 1-(2-Fluoro-4-iodophenyl)propan-2-one. Amfluoro.
  • Substituted arene synthesis by alkylation or aryl
  • Friedel-Crafts Acyl
  • Palladium-Catalyzed Carbonylation and Aryl
  • The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
  • Palladium-Catalyzed Oxidative Carbonylation for the Synthesis of Symmetrical Diaryl Ketones at Atmospheric CO Pressure. IT Services - University of Liverpool.
  • Fluoroarene synthesis by fluorination or substitution. Organic Chemistry Portal.
  • 1-(4-Iodophenyl)propan-2-one. MySkinRecipes.
  • Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. a.
  • Sustainable Process Design for Acetone Purification Produced via Dehydrogenation of 2-Propanol.
  • Synthesis of the Precursor: 3-(2-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
  • (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one.
  • Catalytic Reduction of Alkyl and Aryl Bromides Using Propan-2-ol. PubMed.
  • 1-(4-chloro-2-fluoro-3-iodophenyl)propan-1-one. ChemicalBook.
  • Preparation method of 2-fluoro-3-iodoaniline.

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Optimization

Technical Support Center: 1-(4-Fluoro-3-iodophenyl)propan-2-one Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center for halogenated phenylacetone derivatives. This guide is curated for drug development professionals and synthetic chemists who are developing scalable pathways for 1-(4-Fluoro-3-io...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated phenylacetone derivatives. This guide is curated for drug development professionals and synthetic chemists who are developing scalable pathways for 1-(4-Fluoro-3-iodophenyl)propan-2-one (CAS 1804245-03-1)[1].

As a Senior Application Scientist, I frequently see researchers struggle with this specific target. The unique electronic environment of the aromatic ring—bearing both a highly electronegative fluorine atom and a heavy, transition-metal-labile iodine atom—creates distinct thermodynamic traps. Traditional synthesis routes used for unsubstituted phenylacetone (P2P) will often stall or divert into high-yielding byproducts if applied without modification[2].

Below is an authoritative, mechanistic guide to identifying, understanding, and eliminating the byproducts associated with the two most common synthetic routes: the Dakin-West-type Acetic Anhydride pathway and the Wacker Oxidation pathway .

Mechanistic Overview: The Acetic Anhydride Pathway

A widely utilized route relies on the thermal decarboxylation of phenylacetic acid in the presence of acetic anhydride and a weak base[3]. While cost-effective, failing to control the stoichiometry leads to catastrophic byproduct formation.

G SM 4-Fluoro-3-iodophenylacetic acid Intermediate Mixed Anhydride Intermediate SM->Intermediate Ac2O, Base Target 1-(4-Fluoro-3-iodophenyl) propan-2-one Intermediate->Target High Ac2O Ratio (-CO2) Byproduct1 Symmetrical Dibenzyl Ketone Byproduct Intermediate->Byproduct1 Low Ac2O Ratio (Self-condensation)

Fig 1: Reaction pathways showing target synthesis vs. dibenzyl ketone byproduct formation.

Interactive Troubleshooting & FAQs

Q: I am using the phenylacetic acid/acetic anhydride route. My GC-MS indicates a massive peak at roughly twice the expected molecular weight (m/z ~498). What is happening? A: You are observing the formation of the symmetrical dibenzyl ketone derivative, a well-documented thermodynamic sink. Causally, this occurs when the ratio of acetic anhydride to the starting 4-fluoro-3-iodophenylacetic acid is too low[3]. If the mixed anhydride intermediate cannot rapidly react with excess acetic anhydride to undergo enolization and internal decarboxylation, it will undergo bimolecular self-condensation. Resolution: Ensure acetic anhydride is present in a large molar excess (at least 4:1 relative to the starting acid) to drive the pseudo-first-order kinetics toward the target ketone[4].

Q: We are synthesizing the target via Wacker Oxidation of 4-fluoro-3-iodoallylbenzene using PdCl₂/CuCl. We are losing up to 25% of our yield to a byproduct missing the iodine atom (m/z ~152). How do we prevent this deiodination? A: The carbon-iodine (C-I) bond is relatively weak (~65 kcal/mol) and highly susceptible to insertion. During the Wacker cycle, Pd(II) is reduced to Pd(0). If the re-oxidation of the transient Pd(0) back to Pd(II) by the Cu/O₂ system is sluggish, the Pd(0) species will competitively perform an oxidative addition into the C-I bond of your substrate. Resolution: You must accelerate the Pd(0) → Pd(II) turnover. Switch from an ambient air balloon to a pressurized oxygen reactor (e.g., 3-5 bar O₂), increase the stirring rate to >1000 RPM to eliminate mass-transfer limitations, and increase the CuCl co-catalyst loading.

Q: We attempted the Henry Reaction followed by a Nef hydrolysis (using NaBH₄/Methanol then H₂O₂/K₂CO₃). The reaction stalled, leaving a stable solid byproduct. Why? A: You have isolated the oxime intermediate. While the Nef reaction easily hydrolyzes aliphatic nitro groups, halogenated phenyl rings—especially those with an electron-withdrawing fluorine atom—stabilize the intermediate nitronate/oxime species[4]. Resolution: Standard H₂O₂ protocols are too mild for this substrate. You must employ a harsher oxidative cleavage. Switching to acidic potassium permanganate (KMnO₄) or utilizing an ozonolysis purge of the nitronate salt will guarantee complete scission to the ketone.

Mechanistic Overview: The Wacker Oxidation Pathway

The Wacker pathway provides an elegant transition-metal alternative but demands strict control over the catalytic cycle to protect the vulnerable halogen substitutions.

Wacker SM2 4-Fluoro-3-iodoallylbenzene PdCycle Pd(II) / O2 Catalytic Cycle SM2->PdCycle Target2 Target Ketone (Markovnikov) PdCycle->Target2 H2O Attack Byproduct2 Deiodinated Byproduct PdCycle->Byproduct2 Pd(0) insertion into C-I Byproduct3 Aldehyde Regioisomer (Anti-Markovnikov) PdCycle->Byproduct3 Isomerization

Fig 2: Wacker oxidation of allylbenzene showing catalytic cycle and competitive byproducts.

Quantitative Byproduct Profiling

Use the table below to cross-reference your analytical data (GC-MS, LC-MS) and identify which process parameters require immediate adjustment.

Impurity / ByproductAssociated Synthetic Routem/z (approx)Typical Yield (Unoptimized)Mechanistic CauseMitigation Strategy
Bis(4-fluoro-3-iodophenyl)propan-2-one Phenylacetic Acid + Ac₂O498.215% - 35%Insufficient Ac₂O ratio leading to self-condensation[3]Increase Ac₂O to 4:1 molar excess.
1-(4-Fluorophenyl)propan-2-one Wacker Oxidation152.110% - 25%Pd(0) oxidative insertion into weak C-I bond.Increase O₂ pressure & CuCl loading.
3-(4-Fluoro-3-iodophenyl)propanal Wacker Oxidation278.15% - 12%Anti-Markovnikov H₂O addition.Optimize solvent system (pure DMF/H₂O).
Target Ketoxime Henry / Nef Reaction293.110% - 20%Electron-withdrawing fluorine stabilizing the oxime.Utilize harsher oxidative hydrolysis (e.g., KMnO₄).
Verified Experimental Methodology (Self-Validating System)

To ensure the highest yield and rigorously prevent the formation of the symmetrical dibenzyl ketone byproduct, execute the following optimized Phenylacetic Acid/Acetic Anhydride protocol.

Protocol: Decarboxylative Acylation of 4-Fluoro-3-iodophenylacetic acid

  • Step 1: Reagent Charging In a flame-dried, argon-purged 500 mL round-bottom flask, charge 4-fluoro-3-iodophenylacetic acid (0.1 mol, 28.0 g) and anhydrous sodium acetate (0.15 mol, 12.3 g)[3].

  • Step 2: Solvent / Reagent Addition (Causality Check) Add 150 mL of glacial acetic anhydride. Why this volume? This represents roughly a 15-fold molar excess. Maintaining a high concentration of the acylating agent is the sole mechanism preventing the intermediate from undergoing bimolecular condensation into the dibenzyl ketone byproduct[4].

  • Step 3: Thermal Decarboxylation & Self-Validation Equip a reflux condenser and heat the mixture to 135–140 °C for 16 hours. Self-Validating Checkpoint: At 12 hours, pull a 0.5 mL aliquot, quench carefully with 2M NaOH, extract with ethyl acetate, and run a TLC (Hexane:EtOAc 4:1). The starting material (R_f ~0.1) should be absent. If a distinct intermediate spot (R_f ~0.3) persists, decarboxylation is incomplete. Do not proceed to the workup until the intermediate spot has entirely converted to the target ketone (R_f ~0.6).

  • Step 4: Anhydride Hydrolysis Cool the reaction mixture to 80 °C. Slowly, and with extreme caution, dropwise add 50 mL of deionized water to hydrolyze the unreacted acetic anhydride into acetic acid. Warning: Highly exothermic.

  • Step 5: High-Vacuum Distillation Extract the aqueous suspension with dichloromethane (3 x 100 mL), wash with saturated NaHCO₃ until CO₂ evolution ceases, and dry the organic layer over MgSO₄. Evaporate the solvent. Critical Parameter: Unsubstituted phenylacetone boils at 92–94 °C under moderate vacuum (12 mmHg)[3] and 214–216 °C at atmospheric pressure[2]. However, the heavy iodine atom on your target elevates the boiling point drastically. Attempting distillation at 12 mmHg will require temperatures high enough to induce thermal cleavage of the C-I bond. You must perform a high-vacuum short-path distillation (< 0.5 mmHg) to safely isolate 1-(4-Fluoro-3-iodophenyl)propan-2-one.

References
  • "1-chloro-3-fluoro-propan-2-one 453-12-3 wiki - Fr - Guidechem", Guidechem[Contains registry data for 1-(4-Fluoro-3-iodophenyl)propan-2-one CAS 1804245-03-1]. Verified at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUkcgnM3-gTCO3m0c4Bo-cRRUYssg1V3rd8SeMc5LnhbsHE-dySJ71MnObaYwZSFtbDkNY6FVKe_sFYpF3XynOaN0VvqNEl9TNZVOynLJerUCFvpyhpNS_j_QCbx6de9-YZEWTIrSGiDt3K0ClImSlozQQgnkl5RVN1DfxUsUXq1Ja6Ym_qVn6X7fCYMTJo1YekA==]
  • "Phenylacetone: Synthesis of Phenyl-2-Propanone | PDF | Distillation | Acetic Acid", Scribd. Verified at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFctSqoI5_Vm3WRJHS4nwBsP5Cp4lGnV5HKzEFbLqm5iQtK7d2hX7gQak-lK2tHdFSekYXJ2LmRUvGBevZZ17X560mKXAp2w5KanQHSmRJLxLh-0P_nWGOUg6BVim5W94bNnd57FJ20MGwl-0CW39NieQGkl1g7F2f75b6_whUBObbTq_ulBj6vqwMypzNp]
  • "Synthesis of Phenyl-2-Propanone (P2P) - [www.rhodium.ws]", Erowid. Verified at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKAzqaNZsjrXvFUW9-1nd5Xbm046sow2YgvTlnIdetjzqdFd9g83l70yKeZVdDnJ3MCYhTfdyUS27voZLfqkfzvmFMuaeE9g9ROFwjUnqdH5jZ1vHfZAG6JQZU7WzAuz1IHnFL9iXqOwyY1EngOjdQ4MMTXeS0461-XA==]
  • "Phenylacetone", Wikipedia. Verified at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOlWD5AZUfEHNdegeOzUnQl_Eyn8BRaInz9NaBjiTdVUqaFnw5fziZjeLMJLIYZCdIh729TwTCuabg-ZYP5RFQoC7VkKvFxrRRDPecVAWUZ8A2WoHK11iXJ3b4urFvXa1hPtN3Ki4=]

Sources

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of Halogenated Phenylpropanones

Welcome to the technical support center for the purification of halogenated phenylpropanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting adv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of halogenated phenylpropanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important class of compounds.

Halogenated phenylpropanones are key intermediates in the synthesis of a wide range of pharmaceuticals and other fine chemicals. Their purity is paramount, as even small amounts of isomeric or other impurities can have a significant impact on the outcome of subsequent reactions and the safety and efficacy of the final product. This guide provides practical, field-proven insights to help you overcome common purification hurdles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in the synthesis of halogenated phenylpropanones?

    • Why is the separation of ortho, meta, and para isomers so challenging?

    • When should I choose recrystallization over column chromatography?

    • How can I identify unknown impurities in my sample?

  • Troubleshooting Guides

    • Troubleshooting Recrystallization of Halogenated Phenylpropanones

    • Troubleshooting Column Chromatography of Halogenated Phenylpropanones

  • Protocols

    • Protocol for Recrystallization of 4'-Bromopropiophenone

    • Protocol for Separation of Halogenated Phenylpropanone Isomers by HPLC

  • Diagrams

    • Workflow for Purification Strategy Selection

    • Troubleshooting Logic for Recrystallization

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of halogenated phenylpropanones?

The most common impurities largely depend on the synthetic route employed. For the widely used Friedel-Crafts acylation of a halobenzene with propionyl chloride or anhydride, the primary impurities are typically:

  • Positional Isomers: The acylation of a substituted benzene ring can lead to a mixture of ortho, meta, and para isomers.[1] The directing effect of the halogen substituent generally favors the formation of the para isomer, with the ortho isomer being a significant byproduct.[2][3] The meta isomer is usually formed in smaller amounts.[1]

  • Polyacylated Products: Although the acyl group is deactivating, under harsh reaction conditions, a second acylation can occur, leading to diacylated byproducts.[4]

  • Unreacted Starting Materials: Incomplete reactions will leave residual halobenzene and acylating agent.

  • Dehalogenated Products: In some cases, particularly with more reactive halogens like iodine or under certain catalytic conditions, dehalogenation of the starting material or product can occur.[5]

  • Byproducts from the Acylating Agent: Self-condensation or decomposition of the propionylating agent can lead to various impurities.

Q2: Why is the separation of ortho, meta, and para isomers so challenging?

The separation of positional isomers of halogenated phenylpropanones is a significant challenge due to their very similar physical and chemical properties:

  • Polarity: The isomers often have very close polarities, making their separation by standard column chromatography difficult. The position of the halogen can influence the molecule's dipole moment, but the overall difference in polarity between isomers can be minimal.[6]

  • Solubility: Their solubilities in common solvents are often very similar, which complicates purification by recrystallization.[2]

  • Boiling Points: The boiling points of the isomers are frequently too close for efficient separation by fractional distillation, especially on a laboratory scale.

Achieving high isomeric purity often requires careful optimization of chromatographic conditions or the use of specialized techniques like fractional crystallization or derivatization.[7][8]

Q3: When should I choose recrystallization over column chromatography?

The choice between these two powerful purification techniques depends on several factors:

FeatureRecrystallizationColumn Chromatography
Purity of Crude Most effective for relatively pure starting material (>90%) with minor impurities.Highly effective for complex mixtures with multiple components and significant impurities.
Types of Impurities Best for removing small amounts of impurities with different solubility profiles than the main product.Excellent for separating compounds with even small differences in polarity, including positional isomers.
Scale Easily scalable for large quantities of material.Can be tedious and costly for large-scale purifications, though flash chromatography systems can handle larger amounts.
Time and Cost Generally faster and less expensive in terms of solvent and stationary phase consumption.Can be more time-consuming and expensive, especially for large columns.
Final Purity Can yield highly pure crystalline material, often suitable for final product specifications.Can achieve very high purity, but may yield the product as an oil or amorphous solid.

Recommendation: For a crude reaction mixture containing a complex blend of isomers and byproducts, column chromatography is the preferred initial purification step. Recrystallization is an excellent secondary step to further purify the fractions obtained from chromatography to achieve high crystalline purity.[2]

Q4: How can I identify unknown impurities in my sample?

A combination of analytical techniques is typically required for the unambiguous identification of unknown impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile impurities and obtaining their mass spectra. The fragmentation patterns can provide valuable structural information, including the presence of halogen isotopes.[4][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile impurities, LC-MS is the method of choice. It provides separation based on polarity and molecular weight information.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the exact structure of impurities, including the position of substituents on the aromatic ring. Comparing the spectra of the purified impurity with that of the main product can reveal subtle structural differences.[11]

  • Forced Degradation Studies: Subjecting the purified halogenated phenylpropanone to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[1][12][13] Analyzing these samples can help to identify potential degradants that may form during storage or further processing.

Troubleshooting Guides

Troubleshooting Recrystallization of Halogenated Phenylpropanones
ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out (Product separates as a liquid instead of crystals) The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is cooling too rapidly.Allow the solution to cool more slowly. Insulate the flask.
The concentration of the solute is too high.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is obtained, then cool slowly.
No Crystals Form Upon Cooling The solution is too dilute.Boil off some of the solvent to increase the concentration and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The chosen solvent is too good, even at low temperatures.Try a different solvent or a mixed solvent system. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then warm to clarify and cool slowly.
Low Recovery of Crystals Too much solvent was used initially.Concentrate the mother liquor (the remaining solution after filtration) and cool it to obtain a second crop of crystals.
The crystals were washed with a solvent in which they are soluble.Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration.Use a heated filter funnel and pre-heat the receiving flask. Add a small excess of hot solvent before filtration.
Crystals are Colored or Impure Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
The solution cooled too quickly, trapping impurities.Redissolve the crystals in fresh hot solvent and allow them to cool more slowly.
Troubleshooting Column Chromatography of Halogenated Phenylpropanones
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Isomers The solvent system (mobile phase) is not optimal.Systematically vary the polarity of the mobile phase. A good starting point for halogenated phenylpropanones is a mixture of hexane and ethyl acetate.[2] Use TLC to screen different solvent systems to find one that gives good separation of the spots.
The column is overloaded.Reduce the amount of crude material loaded onto the column.
The flow rate is too fast.Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.
Peak Tailing (especially for basic impurities or products) Interaction with acidic silanol groups on the silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the active sites on the silica.[14][15]
The sample is too concentrated.Dilute the sample before loading it onto the column.
Product Elutes Too Quickly or Too Slowly The polarity of the mobile phase is too high or too low.If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).
Cracked or Channeled Column Bed Improper packing of the column.Ensure the column is packed uniformly and without air bubbles. A well-packed column is crucial for good separation.

Protocols

Protocol for Recrystallization of 4'-Bromopropiophenone

This protocol is a general guideline and may need to be optimized for specific crude product purities.

  • Solvent Selection: Test the solubility of a small amount of the crude 4'-bromopropiophenone in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often effective.[2]

  • Dissolution: Place the crude 4'-bromopropiophenone in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol for Separation of Halogenated Phenylpropanone Isomers by HPLC

This is a starting point for method development. The optimal conditions will vary depending on the specific isomers.

  • Column Selection: A C18 column is a good starting point. For enhanced separation of halogenated aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) column can provide alternative selectivity due to π-π interactions.[16]

  • Mobile Phase: A gradient elution is often necessary to separate closely related isomers.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.

  • Gradient Program (Example):

    • Start with a high percentage of Solvent A (e.g., 90%) and gradually increase the percentage of Solvent B over 20-30 minutes.

    • A shallow gradient will often provide the best resolution.

  • Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection at a wavelength where all isomers have good absorbance (e.g., 254 nm).

  • Temperature: Column temperature can affect selectivity. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to optimize separation.[16]

Diagrams

Purification_Strategy Start Crude Halogenated Phenylpropanone TLC_Analysis TLC Analysis (e.g., Hexane/EtOAc) Start->TLC_Analysis Complexity Assess Complexity of Mixture TLC_Analysis->Complexity Simple Simple Mixture (Main product + minor impurities) Complexity->Simple Few, well-separated spots Complex Complex Mixture (Multiple isomers, byproducts) Complexity->Complex Multiple, close spots Recrystallization Recrystallization Simple->Recrystallization Column_Chromatography Column Chromatography Complex->Column_Chromatography Purity_Check Purity Check (TLC, HPLC, GC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity > 99%

Caption: Workflow for selecting a purification strategy.

Recrystallization_Troubleshooting cluster_No_Crystals Troubleshooting: No Crystals cluster_Oiling_Out Troubleshooting: Oiling Out cluster_Low_Yield Troubleshooting: Low Yield cluster_Impure_Crystals Troubleshooting: Impure Crystals Start Recrystallization Attempt Problem Problem Encountered? Start->Problem No_Crystals No Crystals Form Problem->No_Crystals Yes Oiling_Out Product Oils Out Problem->Oiling_Out Yes Low_Yield Low Yield Problem->Low_Yield Yes Impure_Crystals Impure Crystals Problem->Impure_Crystals Yes Success Successful Crystallization Problem->Success No Too_Dilute Too Dilute? Boil off solvent. No_Crystals->Too_Dilute Cooling_Too_Fast Cooling too fast? Insulate flask. Oiling_Out->Cooling_Too_Fast Too_Much_Solvent Too much solvent? Concentrate mother liquor. Low_Yield->Too_Much_Solvent Colored_Impurities Colored impurities? Use activated charcoal. Impure_Crystals->Colored_Impurities Supersaturated Supersaturated? Scratch flask or add seed crystal. Too_Dilute->Supersaturated Wrong_Solvent Wrong solvent? Choose lower boiling point solvent. Cooling_Too_Fast->Wrong_Solvent Premature_Crystallization Premature crystallization? Use heated funnel. Too_Much_Solvent->Premature_Crystallization Cooled_Too_Quickly Cooled too quickly? Redissolve and cool slowly. Colored_Impurities->Cooled_Too_Quickly

Caption: Troubleshooting logic for recrystallization issues.

References

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  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 504-508.
  • Muñoz, M. A. (2013). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
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  • BenchChem. (2025). identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • BenchChem. (2025). Technical Support Center: Separation of Ortho, Meta, and Para Isomers of Nitrobenzaldehyde.
  • Marquez, N., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Capriotti, A. L., et al. (2016). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 51(10), 873-881.
  • Aktas, A. H., & Yilmaz Çalık, A. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Asian Journal of Chemistry, 25(18), 10211-10215.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674), 1-2.
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  • University of Colorado Boulder. (n.d.).
  • YMC. (n.d.). Easy purification of isomers with prepacked glass columns.
  • Marquez, N., et al. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • SIELC Technologies. (2018). Separation of Propiophenone, 2'-hydroxy-5'-methoxy- on Newcrom R1 HPLC column.
  • Ashenhurst, J. (2018). Why are halogens ortho- para- directors?. Master Organic Chemistry.
  • Gore, P. H. (1957). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 2251-2254.
  • BenchChem. (2025). A Comprehensive Guide to the Synthesis and Purification of Iodo-Substituted Anisole Isomers.
  • Wikipedia. (2023).
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  • AL Mustaqbal University College. (2022).
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  • Pradhan, D., et al. (2018).
  • BenchChem. (2025). analytical methods for detecting byproducts in propiophenone reactions.
  • University of California, Irvine. (n.d.). Recrystallization-1.doc.pdf. Department of Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
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Sources

Optimization

Technical Support Center: Purification of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Welcome to the technical support guide for the purification of 1-(4-Fluoro-3-iodophenyl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-(4-Fluoro-3-iodophenyl)propan-2-one. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical pharmaceutical intermediate. Achieving high purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, experience-driven answers to common challenges encountered during purification, complete with detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 1-(4-Fluoro-3-iodophenyl)propan-2-one?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities typically fall into several categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-fluoro-5-iodotoluene or related compounds.

  • Byproducts of Side Reactions: These can include isomers (e.g., products from reactions at other positions on the aromatic ring) or products from over-reaction or alternative reaction pathways.[3]

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the synthesis and initial work-up can persist in the crude product.[4]

  • Degradation Products: The propan-2-one moiety can be susceptible to degradation, especially under harsh pH or high-temperature conditions during work-up or storage.[1][5]

Q2: What are the primary laboratory-scale methods for purifying this compound?

A2: The most effective and widely used purification methods for solid organic compounds like this are recrystallization and flash column chromatography.[1][4]

  • Recrystallization is excellent for removing small amounts of impurities from a large amount of material, provided a suitable solvent is found.[6][7] It is often preferred for final purification steps due to its efficiency and potential for high yield of very pure material.

  • Flash Column Chromatography is a highly versatile technique that can separate the target compound from impurities with different polarities.[8][9] It is particularly useful when impurities have similar solubility characteristics to the product, making recrystallization difficult.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the impurity profile, the quantity of material, and the desired final purity.

  • Choose Recrystallization when: The crude product is relatively pure (>90%), you have identified a solvent system where the product's solubility is highly temperature-dependent while impurities remain soluble at low temperatures, and you are working with a moderate to large quantity of material (>1 g).

  • Choose Column Chromatography when: The crude mixture contains multiple impurities with varying polarities, impurities have similar solubility to your product, or when you are working on a smaller scale (<1-2 g) and need to isolate the pure product from a complex mixture.

Q4: Which analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities typically broaden and depress the melting point range.[10]

Q5: What are the recommended storage conditions for purified 1-(4-Fluoro-3-iodophenyl)propan-2-one?

A5: To ensure long-term stability, the purified compound should be stored in a cool, dry, and dark place.[1][11] Recommended storage is in a tightly sealed container at 0-8 °C.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Recrystallization Failures

Question: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's wrong?

Answer: This is a common issue that usually points to a problem with solvent selection or concentration.

  • Causality: Crystal formation requires a supersaturated solution upon cooling.[7] If the solution is not saturated at room temperature or below, crystals will not form.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: The most likely cause is using too much solvent. Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.

    • Induce Crystallization: If the solution is saturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of previously purified product to the cooled solution. This "seed" provides a template for crystallization to begin.[7]

    • Add an Anti-Solvent (Mixed-Solvent System): If a single solvent isn't working, you may need a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.[6][12][13]

Question: My recrystallized product is an oil or looks discolored. How do I fix this?

Answer: Oiling out or discoloration indicates that impurities are still present or that the compound itself is melting before it crystallizes.

  • Causality: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly, causing the compound to come out of solution as a supercooled liquid instead of a crystalline solid. Discoloration is often due to persistent, colored impurities.

  • Troubleshooting Steps:

    • Cool More Slowly: Rapid cooling is a primary cause of oiling out. After heating, allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

    • Use More Solvent: Oiling out can also happen if the solution is too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and cool slowly again.

    • Perform a Hot Filtration: If the hot solution has insoluble, colored impurities, you should perform a hot filtration through a fluted filter paper to remove them before allowing the filtrate to cool and crystallize.

    • Consider a Charcoal Treatment: For persistent color, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly, as it can also adsorb your product and reduce the yield.

Issue 2: Column Chromatography Challenges

Question: My product and an impurity are co-eluting or have very poor separation during column chromatography. How can I improve the resolution?

Answer: Improving resolution requires optimizing the separation conditions to exploit subtle differences in polarity between your product and the impurity.

  • Causality: Separation on a silica gel column is based on the differential adsorption of compounds to the stationary phase.[9] If two compounds have very similar polarities, they will travel down the column at nearly the same rate with a given mobile phase.

  • Troubleshooting Steps:

    • Decrease Solvent Polarity: The most effective first step is to make the mobile phase (eluent) less polar. This will cause all compounds to move more slowly, increasing their interaction time with the silica gel and allowing for better separation. For a typical hexane/ethyl acetate system, this means decreasing the percentage of ethyl acetate.

    • Use a Different Solvent System: If adjusting polarity isn't enough, switch to a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone. Different solvents can alter the specific interactions with your compounds and the silica, leading to changes in elution order and better separation.

    • Ensure Proper Column Packing and Loading: A poorly packed column with channels or air bubbles will lead to terrible separation. Pack the column carefully as a slurry to ensure a uniform bed.[8] Additionally, load your sample in the minimum possible volume of solvent (dry loading onto a small amount of silica is often best) to start with a very narrow band at the top of the column.[9]

Question: My product is streaking or "tailing" down the column instead of moving as a tight band. Why is this happening?

Answer: Tailing is a common problem that can have several causes, often related to the sample or loading conditions.

  • Causality: Tailing occurs when a portion of the compound lags behind the main band. This can be due to overloading the column, the compound being sparingly soluble in the mobile phase, or strong, non-ideal interactions with the stationary phase (e.g., acidic or basic compounds on silica gel).

  • Troubleshooting Steps:

    • Reduce the Amount of Sample: You may have simply overloaded the column. As a rule of thumb, use at least 30-50 g of silica for every 1 g of crude material.

    • Check Sample Solubility: If your compound is not fully dissolved in the mobile phase as it moves down the column, it will streak. Ensure you are using a solvent system in which the compound is reasonably soluble.

    • Modify the Mobile Phase: If your compound is acidic, adding a small amount (0.1-1%) of acetic acid to the eluent can suppress deprotonation and reduce tailing. If it's basic, adding a similar amount of triethylamine can have the same effect by saturating strongly acidic sites on the silica gel.

    • Use a Different Stationary Phase: If tailing is severe and cannot be resolved, your compound may be reacting with or irreversibly binding to silica. Consider using a less acidic stationary phase like alumina or a reverse-phase (C18) column.

Data & Workflow Visualization

Purification Method Comparison

The table below summarizes the expected outcomes for the primary purification methods. Actual results will vary based on the initial purity of the crude material.

Purification MethodTypical Yield (%)Typical Purity (by HPLC, %)Best Suited For...Key Disadvantage
Single-Solvent Recrystallization 70-85%>99.0%Removing minor impurities from >1g scale.Finding a single ideal solvent can be difficult.
Mixed-Solvent Recrystallization 65-80%>99.5%When no single solvent is effective; final polishing.Can be trickier to perform; risk of oiling out.
Flash Column Chromatography 50-90%>98.5%Complex mixtures with multiple components; small scale.More labor-intensive and uses large solvent volumes.
Purification Strategy Workflow

The general workflow for purifying crude 1-(4-Fluoro-3-iodophenyl)propan-2-one involves a series of logical steps designed to systematically remove impurities.

G cluster_recryst Recrystallization Path cluster_chrom Chromatography Path crude Crude Product (from synthesis) workup Aqueous Work-up (e.g., LLE, Washes) crude->workup Remove salts, water-soluble reagents primary_purification Primary Purification workup->primary_purification recryst Recrystallization (Single or Mixed Solvent) primary_purification->recryst High initial purity & good solvent found chrom Flash Column Chromatography primary_purification->chrom Complex mixture or no suitable solvent analysis1 Purity Analysis (TLC, HPLC, NMR) analysis1->primary_purification Further purification needed final_product Purified Product (>99% Purity) analysis1->final_product Purity goal met filtration Filtration & Drying recryst->filtration filtration->analysis1 evap Solvent Evaporation chrom->evap evap->analysis1

Caption: General experimental workflow for the purification of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization from Isopropanol

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

  • Dissolution: Place 5.0 g of crude 1-(4-Fluoro-3-iodophenyl)propan-2-one into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 20 mL of isopropanol.

  • Heating: Gently heat the mixture on a hotplate with stirring. Continue to add isopropanol in small portions (1-2 mL at a time) until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to create a saturated solution.

  • Cooling (Crystallization): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this time.

  • Ice Bath: Once the flask has reached room temperature and crystals have started to form, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount (5-10 mL) of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol describes a standard purification using a silica gel column with a hexane/ethyl acetate gradient.

  • Column Preparation (Wet Packing):

    • Select a glass column of appropriate size (e.g., a 40 mm diameter column for 1-2 g of crude material).

    • Prepare a slurry of silica gel (e.g., 60 g of 230-400 mesh silica) in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, allowing excess solvent to drain until it is level with the top of the silica. Add a thin layer of sand on top to protect the silica bed.[8]

  • Sample Loading (Dry Loading):

    • Dissolve 1.5 g of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add 3-4 g of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. Add another thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully fill the column with the initial eluent (98:2 Hexane:EtOAc).

    • Apply gentle pressure to begin flowing the solvent through the column, collecting fractions in test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

    • If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:EtOAc).

  • Fraction Pooling and Evaporation:

    • Once the elution is complete, analyze the collected fractions by TLC.

    • Combine all fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product as a solid or oil.

References

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  • 1-(4-FLUOROPHENYL)-3-(4-IODOANILINO)-1-PROPANONE. Sigma-Aldrich.
  • Identifying common impurities in 3-Fluorofluoren-9-one synthesis. Benchchem.
  • Application Notes & Protocols for the Purification of (S)-2-(4-Fluorophenyl)propan-1-ol. Benchchem.
  • Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. (2005). PMC.
  • Synthesis and reactions of 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one 3. (2013).
  • stability and storage conditions for 1-(4-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione. Benchchem.
  • Application Notes and Protocols: (S)-2-(4-Fluorophenyl)
  • Evaluating Impurities in Drugs (Part I of III). (2020). Pharmaceutical Technology.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one. As a key intermediate in various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one. As a key intermediate in various pharmaceutical and agrochemical research endeavors, robust and scalable synthesis of this compound is critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring scientific integrity and promoting successful experimental outcomes.

I. Overview of the Synthesis

The synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one typically involves the coupling of an appropriately substituted aryl halide with an acetone equivalent. A common and effective method is the palladium-catalyzed α-arylation of a ketone enolate with 1-fluoro-2-iodo-4-bromobenzene or a similar precursor.[1] This approach offers good functional group tolerance and is amenable to scale-up.[1][2]

Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Starting Material Preparation cluster_reaction Core Reaction cluster_purification Purification & Analysis Aryl_Halide 1-Fluoro-2-iodo-4-bromobenzene Reaction_Vessel Inert Atmosphere Reaction Setup Aryl_Halide->Reaction_Vessel Ketone_Source Acetone or Acetone Equivalent Ketone_Source->Reaction_Vessel Catalyst_System Palladium Catalyst & Ligand Catalyst_System->Reaction_Vessel Base Strong Base (e.g., NaOt-Bu) Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Reaction Monitoring (TLC, GC-MS) Purification Column Chromatography or Distillation Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for the synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Low or No Product Formation

Q1: I am observing very low conversion of my starting aryl halide, even after extended reaction times. What are the likely causes and how can I fix this?

A1: Several factors can contribute to low conversion. Let's break them down:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture.

    • Troubleshooting:

      • Ensure all reaction components are assembled under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly opened or properly stored catalyst and ligands.

  • Insufficiently Strong Base: The formation of the ketone enolate is crucial for the reaction to proceed.

    • Troubleshooting:

      • Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu).

      • Ensure the base is dry and has been stored properly to prevent decomposition.

  • Poor Solvent Quality: Solvents must be anhydrous for optimal results.

    • Troubleshooting:

      • Use freshly distilled or commercially available anhydrous solvents.

      • Aprotic solvents like THF or toluene are generally preferred.[3]

  • Incorrect Reaction Temperature: The optimal temperature is critical for catalyst activity.

    • Troubleshooting:

      • Consult literature for the recommended temperature for your specific catalyst-ligand system.[1][3] Generally, temperatures around 70-100 °C are effective.[3]

Formation of Side Products

Q2: My crude reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the common side reactions and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some possibilities:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl impurity.

    • Causality: This can be promoted by high catalyst loading or the presence of oxygen.

    • Mitigation:

      • Maintain a strict inert atmosphere throughout the reaction.

      • Optimize the catalyst loading; typically 1-3 mol% is sufficient.[1]

  • Multiple Arylations of the Ketone: This leads to the formation of di- and tri-arylated ketone byproducts.

    • Causality: Using a large excess of the ketone can sometimes lead to multiple deprotonations and subsequent arylations.

    • Mitigation:

      • Carefully control the stoichiometry of the ketone. An excess is often needed, but a very large excess can be detrimental. A 1.2 to 2.0 equivalent excess of the ketone is a good starting point.[1]

  • Dehalogenation of the Aryl Halide: This results in the formation of 1-fluoro-2-iodobenzene.

    • Causality: This can occur in the presence of protic impurities or if the reaction temperature is too high.

    • Mitigation:

      • Ensure all reagents and solvents are anhydrous.

      • Optimize the reaction temperature to the lowest effective level.

Purification Challenges

Q3: I am having difficulty separating my product from the starting materials and byproducts by column chromatography. Are there alternative purification strategies?

A3: Purification can indeed be challenging. Consider the following:

  • Optimizing Chromatography:

    • Troubleshooting:

      • Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes) to improve separation.

      • Consider using a gradient elution method.

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method, especially on a larger scale.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

    • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed, although it is generally more expensive and time-consuming for large quantities.[4]

III. Frequently Asked Questions (FAQs)

Q4: What is the best choice of palladium catalyst and ligand for this synthesis?

A4: The choice of catalyst and ligand is critical for success. While several systems can be effective, a combination of a palladium(0) source like Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as BINAP or Tol-BINAP has been shown to be effective for the α-arylation of ketones.[1] The specific choice may require some optimization depending on the exact substrates and reaction conditions.

Q5: How can I effectively monitor the progress of the reaction?

A5: Regular monitoring is key to determining the optimal reaction time and preventing the formation of byproducts.

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of the starting aryl halide and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information on the conversion of starting materials and the relative amounts of product and byproducts.[5]

Q6: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A6: Yes, several safety precautions are essential:

  • Organoiodine Compounds: These compounds can be irritating to the skin and respiratory system. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8]

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust.

  • Strong Bases: Strong bases like NaOt-Bu are corrosive and react violently with water. Handle them in a dry, inert atmosphere and wear appropriate PPE.

  • Solvents: The organic solvents used are flammable. Ensure there are no ignition sources nearby.

Key Reaction Parameters Summary
ParameterRecommended Range/ConditionRationale
Catalyst Loading 1-5 mol %Balances reaction rate with cost and potential for side reactions.[1]
Ligand to Palladium Ratio 1.2:1 to 2:1Ensures complete coordination to the palladium center, promoting catalytic activity.
Base 1.2-1.5 equivalentsA slight excess is needed to drive the enolate formation to completion.
Temperature 70-110 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the catalyst.
Analytical Characterization

Once the product is purified, it is crucial to confirm its identity and purity using appropriate analytical techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Purified_Product Purified 1-(4-Fluoro-3-iodophenyl)propan-2-one NMR ¹H and ¹³C NMR Purified_Product->NMR MS Mass Spectrometry (GC-MS or LC-MS) Purified_Product->MS HPLC HPLC for Purity Assessment Purified_Product->HPLC GC GC for Residual Solvent Analysis Purified_Product->GC

Caption: Recommended analytical techniques for product characterization.

IV. References

  • Buchwald, S. L., & Hartwig, J. F. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(49), 11108-11109. [Link]

  • Chen, B., & Wu, X.-F. (2020). Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO Source. Organic Letters, 22(2), 636-641. [Link]

  • Takemiya, A., & Hartwig, J. F. (2006). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. Journal of the American Chemical Society, 128(46), 14800-14801. [Link]

  • Kim, J., & Chang, S. (2018). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C–H Bond Activation. ACS Catalysis, 8(4), 3296-3302. [Link]

  • Xu, L., et al. (2010). Efficient synthesis of alkyl aryl ketones & ketals via palladium-catalyzed regioselective arylation of vinyl ethers. Chemical Communications, 46(18), 3191-3193. [Link]

  • Covetrus North America. (n.d.). NeogenVet® Organic Iodide Powder Safety Data Sheet. [Link]

  • ScienceLab.com. (2003, March 18). Iodine. [Link]

  • Shimadzu. (n.d.). Purification made easy - secrets of science. [Link]

  • Eurofins. (2022, November 7). Analytical Method Summaries. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Spectroscopic Guide to Differentiating Isomers of 1-(Fluoro-iodophenyl)propan-2-one

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can lead to significant differences in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can lead to significant differences in pharmacological activity and toxicity. This guide provides an in-depth spectroscopic comparison of 1-(4-Fluoro-3-iodophenyl)propan-2-one and its key positional isomers. By leveraging the unique sensitivities of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can elucidate the distinct structural signatures of each isomer, providing researchers with the critical data needed for unambiguous identification and quality control.

The relative positions of the fluorine and iodine substituents on the phenyl ring induce subtle yet measurable electronic and steric effects. These effects are manifested in the spectroscopic data, serving as fingerprints for each unique isomeric form. This guide will delve into the theoretical underpinnings of these differences and present predicted spectral data to illustrate the key distinguishing features.

The Isomers in Focus

This guide will compare the spectroscopic characteristics of the following four isomers:

isomers cluster_0 1-(4-Fluoro-3-iodophenyl)propan-2-one cluster_1 1-(3-Fluoro-4-iodophenyl)propan-2-one cluster_2 1-(2-Fluoro-4-iodophenyl)propan-2-one cluster_3 1-(4-Fluoro-2-iodophenyl)propan-2-one I1 I1 I2 I2 I3 I3 I4 I4

Figure 1: Molecular structures of the four isomers of 1-(Fluoro-iodophenyl)propan-2-one under comparison.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. In the case of our isomers, the relative positions of the electronegative fluorine and iodine atoms will significantly influence the chemical shifts of the aromatic protons.

Key Differentiating Features:

  • Chemical Shifts of Aromatic Protons: The electron-withdrawing nature of both fluorine and iodine will deshield the aromatic protons, shifting them downfield. The magnitude of this effect is dependent on the position of the halogens relative to the protons. For instance, in 1-(4-Fluoro-2-iodophenyl)propan-2-one, the proton at the C3 position, being ortho to the iodine, is expected to be significantly deshielded.

  • Splitting Patterns: The coupling between adjacent protons (J-coupling) provides information about the connectivity of the molecule. The aromatic region of the spectra for these isomers will exhibit complex splitting patterns (e.g., doublets, triplets, doublets of doublets) depending on the number and relative positions of the aromatic protons.

  • Protons of the Propan-2-one Chain: The methylene (-CH₂-) and methyl (-CH₃) protons of the propan-2-one side chain will appear as singlets due to the absence of adjacent protons. Their chemical shifts will be influenced by the overall electron density of the aromatic ring.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

IsomerPredicted Chemical Shifts (δ, ppm)
1-(4-Fluoro-3-iodophenyl)propan-2-one ~7.6 (d), ~7.1 (dd), ~6.9 (t), ~3.6 (s, 2H), ~2.1 (s, 3H)
1-(3-Fluoro-4-iodophenyl)propan-2-one ~7.4 (d), ~7.2 (dd), ~7.0 (t), ~3.6 (s, 2H), ~2.1 (s, 3H)
1-(2-Fluoro-4-iodophenyl)propan-2-one ~7.5 (d), ~7.3 (dd), ~7.0 (t), ~3.7 (s, 2H), ~2.2 (s, 3H)
1-(4-Fluoro-2-iodophenyl)propan-2-one ~7.2 (d), ~7.1 (dd), ~6.8 (t), ~3.8 (s, 2H), ~2.2 (s, 3H)

Note: These are predicted values and may vary slightly from experimental results.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with electronegative atoms causing a downfield shift.

Key Differentiating Features:

  • Carbonyl Carbon (C=O): The carbonyl carbon is typically the most deshielded, appearing in the range of 200-210 ppm. Its exact chemical shift can be subtly influenced by the electronic nature of the substituted phenyl ring.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly affected by the positions of the fluorine and iodine substituents. The carbon directly bonded to fluorine will exhibit a large downfield shift and will also show a large one-bond C-F coupling constant. The carbon bonded to iodine will also be shifted, though the effect is generally less pronounced than that of fluorine.

  • Propan-2-one Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons will have characteristic chemical shifts in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

IsomerPredicted Chemical Shifts (δ, ppm)
1-(4-Fluoro-3-iodophenyl)propan-2-one ~206 (C=O), ~160 (d, ¹JCF), ~140, ~130, ~116 (d, ²JCF), ~95 (C-I), ~50 (CH₂), ~30 (CH₃)
1-(3-Fluoro-4-iodophenyl)propan-2-one ~206 (C=O), ~162 (d, ¹JCF), ~138, ~128, ~115 (d, ²JCF), ~98 (C-I), ~50 (CH₂), ~30 (CH₃)
1-(2-Fluoro-4-iodophenyl)propan-2-one ~205 (C=O), ~163 (d, ¹JCF), ~135, ~125, ~118 (d, ²JCF), ~93 (C-I), ~48 (CH₂), ~31 (CH₃)
1-(4-Fluoro-2-iodophenyl)propan-2-one ~205 (C=O), ~161 (d, ¹JCF), ~142, ~129, ~117 (d, ²JCF), ~100 (C-I), ~52 (CH₂), ~31 (CH₃)

Note: These are predicted values. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Fluorine-19 NMR is a highly sensitive technique that directly probes the fluorine atoms in a molecule. The chemical shift of the ¹⁹F nucleus is very sensitive to its electronic environment, making it an excellent tool for distinguishing between isomers.

Key Differentiating Features:

  • Chemical Shift: The chemical shift of the fluorine atom will vary depending on the electronic effects of the other substituents on the aromatic ring. The position of the iodine atom and the propan-2-one group will influence the electron density around the fluorine, leading to unique chemical shifts for each isomer. Generally, electron-withdrawing groups in the para position cause a downfield shift, while ortho substituents can have more complex effects.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational energy levels. Different functional groups have characteristic absorption frequencies, providing a "fingerprint" of the molecule.

Key Differentiating Features:

  • Carbonyl (C=O) Stretch: Aromatic ketones typically show a strong C=O stretching absorption in the range of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

  • C-F and C-I Stretches: The C-F stretching vibration typically appears in the region of 1000-1400 cm⁻¹, while the C-I stretch is found at lower wavenumbers, often below 600 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are characteristic of the substitution pattern on the aromatic ring.

Predicted IR Data (cm⁻¹)

IsomerKey Predicted Absorption Bands (cm⁻¹)
1-(4-Fluoro-3-iodophenyl)propan-2-one ~1715 (C=O), ~1250 (C-F), Aromatic C-H bending patterns for 1,2,4-trisubstitution
1-(3-Fluoro-4-iodophenyl)propan-2-one ~1716 (C=O), ~1260 (C-F), Aromatic C-H bending patterns for 1,2,4-trisubstitution
1-(2-Fluoro-4-iodophenyl)propan-2-one ~1718 (C=O), ~1240 (C-F), Aromatic C-H bending patterns for 1,2,4-trisubstitution
1-(4-Fluoro-2-iodophenyl)propan-2-one ~1720 (C=O), ~1255 (C-F), Aromatic C-H bending patterns for 1,2,4-trisubstitution

Note: These are predicted values and the fingerprint region will contain numerous other peaks.

Mass Spectrometry: Unraveling the Molecular Fragments

Mass spectrometry is a destructive technique that ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of a molecule provides valuable information about its structure.

Expected Fragmentation Pathways:

All four isomers have the same molecular weight and will therefore exhibit a molecular ion peak (M⁺) at the same m/z value. However, the relative abundances of the fragment ions will differ due to the varying stability of the fragments formed from each isomer.

  • Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the methylene group is a common fragmentation pathway for ketones. This would result in the formation of an acylium ion and a substituted benzyl radical.

  • Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring can also occur, leading to the formation of a substituted benzyl cation.

  • Loss of Halogens: The loss of iodine or fluorine atoms or ions can also be observed in the mass spectrum.

fragmentation M Molecular Ion (M⁺) F1 [M - CH₃CO]⁺ M->F1 α-cleavage F2 [M - C₇H₅FI]⁺ M->F2 Benzylic cleavage F3 [M - I]⁺ M->F3 Halogen loss

Figure 2: General fragmentation pathways for 1-(Fluoro-iodophenyl)propan-2-one isomers.

The relative stability of the resulting carbocations will influence the intensity of these fragment peaks, allowing for potential differentiation between the isomers. For example, the stability of the substituted benzyl cation will be influenced by the positions of the electron-withdrawing fluorine and iodine atoms.

Experimental Protocols

workflow Sample Sample Preparation NMR NMR Analysis Sample->NMR IR IR Analysis Sample->IR MS MS Analysis Sample->MS Data Data Analysis & Comparison NMR->Data IR->Data MS->Data

Comparative

biological activity of 1-(4-Fluoro-3-iodophenyl)propan-2-one versus its analogs

Comprehensive Comparison Guide: Biological Profiling & Synthetic Utility of 1-(4-Fluoro-3-iodophenyl)propan-2-one vs. Halogenated Analogs As a Senior Application Scientist in medicinal chemistry, evaluating the transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Biological Profiling & Synthetic Utility of 1-(4-Fluoro-3-iodophenyl)propan-2-one vs. Halogenated Analogs

As a Senior Application Scientist in medicinal chemistry, evaluating the transition from simple chemical precursors to highly functionalized pharmacophores requires a rigorous understanding of molecular interactions. 1-(4-Fluoro-3-iodophenyl)propan-2-one (4-F-3-I-P2P) represents a highly specialized class of substituted phenylacetones. While unsubstituted phenyl-2-propanone (P2P) is notoriously known as a Schedule II controlled substance and a transient human metabolite cleared via Flavin-containing monooxygenase 3 (FMO3)[1][2], its multi-halogenated derivatives are pivotal in contemporary drug design.

This guide systematically compares the biological degradation pathways, synthetic viability, and downstream pharmacological potential of 4-F-3-I-P2P against its structural analogs (unsubstituted P2P, 4-Fluoro-P2P, and 3-Iodo-P2P).

Mechanistic Rationale: The Synergy of Dual Halogenation

The strategic placement of fluorine and iodine on the phenyl ring is not arbitrary; it dictates both the pharmacokinetic survival of the downstream drug and its synthesis pathway:

  • 4-Fluoro Substitution (Metabolic Shielding): Unsubstituted phenylacetones and their downstream amphetamine-like derivatives are highly susceptible to CYP450-mediated para-hydroxylation, leading to rapid renal clearance[1]. The highly electronegative fluorine atom at the para position blocks this oxidative liability, significantly prolonging the in vivo half-life.

  • 3-Iodo Substitution (Orthogonal Reactivity & Steric Blocking): The bulky iodine at the meta position offers a highly polarizable site for halogen bonding in target receptors (e.g., PDE2 or K_ATP channels). Furthermore, it provides an essential "chemical handle" for transition-metal catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or isotopic exchange (

    
    I / 
    
    
    
    I) for SPECT imaging radioligands.

Biologically, these modifications drastically alter the compound's behavior toward metabolizing enzymes like Phenylacetone Monooxygenase (PAMO). While wild-type PAMO efficiently converts unsubstituted P2P into benzyl acetate via a tetrahedral Criegee intermediate[3], the bulky 3-iodo group induces severe steric clash with active-site residues (such as R337), rendering 4-F-3-I-P2P highly resistant to Baeyer-Villiger oxidation. Processing such bulky analogs often requires engineered PAMO variants (e.g., PAMOHPCD)[4].

G A Unsubstituted P2P (Rapid PAMO/CYP450 Metabolism) B Para-Hydroxylation (Clearance Pathway) A->B CYP2D6 / FMO3 C 4-F-3-I-P2P Analog (Steric & Electronic Shielding) D 4-Fluoro Substitution (Blocks CYP450 Oxidation) C->D Metabolic Stability E 3-Iodo Substitution (Steric Clash in PAMO WT Active Site) C->E Enzyme Resistance

Structure-Activity Relationship dictating metabolic clearance vs. target stability.

Quantitative Comparative Profiling

The table below summarizes the theoretical and empirically derived chemical biology parameters comparing the core P2P scaffold against its halogenated counterparts.

Scaffold / CompoundDownstream Target UtilityPAMO (WT) Substrate Efficiency*CYP450 para-Oxidation RiskLogP (Calculated)Cross-Coupling / Radiolabel Handle
Unsubstituted P2P CNS Stimulants, Weak MAOIs100% (Native)[3]Very High (Rapid Clearance)~1.44None
4-Fluoro-P2P Serotonin/Dopamine Releasers~60-80%Low (Blocked)~1.62None
3-Iodo-P2P PDE2 Inhibitors, Radiotracers<10% (Steric Clash)High~2.65Yes (Pd-Catalyzed / Isotopic)
4-F-3-I-P2P Advanced PDE2 Modulators<5% (Enzyme Resistant)Low (Blocked)~2.81Yes (Pd-Catalyzed / Isotopic)

*Efficiency relative to the native unsubstituted phenylacetone conversion to benzyl acetate.

Experimental Methodologies (Self-Validating Systems)

To establish the viability of 4-F-3-I-P2P as a robust precursor, you must run integrated protocols that track both its biocatalytic resistance and synthetic derivatization.

Protocol 1: In Vitro Biocatalytic Stability Assay (PAMO Kinetics)

Causality: This assay confirms that the bulky 3-iodo substitution successfully prevents premature oxidative degradation (Baeyer-Villiger oxidation), a proxy for extensive metabolic shielding.

  • Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 100 µM NADPH, 10 µM FAD, and 1 µM purified wild-type PAMO[3].

  • Substrate Introduction: Introduce 2 mM of 4-F-3-I-P2P into the test reactor. Concurrently, prepare a positive control reactor using 2 mM unsubstituted P2P[1].

  • Incubation & Extraction: Incubate at 25°C for 60 minutes. Terminate the reaction using ethyl acetate extraction (3x 10 mL).

  • Quantification: Analyze the organic layer via HPLC-UV/Vis. The unsubstituted P2P control should show

    
     conversion to benzyl acetate, whereas 4-F-3-I-P2P should remain 
    
    
    
    intact due to R337 active-site exclusion.
Protocol 2: Downstream Amination & Cross-Coupling Workflow

Causality: Validates that the ketone acts as a viable prodrug scaffold and that the iodine atom remains chemically accessible for late-stage functionalization.

  • Reductive Amination: React 4-F-3-I-P2P with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaCNBH₃) in dry methanol at room temperature for 24 hours. This yields the highly active monoamine (4-fluoro-3-iodoamphetamine analog).

  • Workup: Quench with 1M HCl, basify to pH 10 using NaOH, and extract with dichloromethane to isolate the freebase amine.

  • Suzuki-Miyaura Coupling: Dissolve the resulting amine in a degassed 1,4-dioxane/H₂O mixture. Add an arylboronic acid (e.g., for PDE2 inhibitor extension), Pd(dppf)Cl₂ catalyst (5 mol%), and K₂CO₃. Heat to 90°C for 12 hours. The iodine specifically guides this coupling without breaking the C-F bond.

G S1 Phase 1: Substrate Preparation 1-(4-Fluoro-3-iodophenyl)propan-2-one S2 Phase 2A: Biocatalytic Assay PAMO WT vs. Mutant Kinetics S1->S2 S3 Phase 2B: Synthetic Derivatization Reductive Amination -> Monoamine S1->S3 S4 Phase 3A: HPLC-UV/Vis Analysis Quantify Metabolic Resistance S2->S4 S5 Phase 3B: Cross-Coupling Pd-Catalyzed Functionalization at Iodine S3->S5

Workflow linking biocatalytic profiling and synthetic derivatization.

Summary & Practical Application

While 1-(4-Fluoro-3-iodophenyl)propan-2-one possesses little intrinsic biological activity beyond weak enzyme inhibition, it is a master scaffold for drug development. Its molecular architecture completely subverts the standard metabolic clearance pathways that plague unsubstituted P2P[1]. By utilizing the distinct electronic traits of both fluorine (shielding) and iodine (functionalizing), researchers can rapidly synthesize libraries of potent, metabolically stable CNS modulators.

References

  • Wikipedia (n.d.). Phenylacetone.[1]. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7678, Phenylacetone.[2]. Retrieved from[Link]

  • Carvalho, A. T. P., et al. (2017). Catalytic mechanism of phenylacetone monooxygenases for non-native linear substrates. Physical Chemistry Chemical Physics, 19, 26851-26861.,[3]. Retrieved from[Link]

  • Núñez-Navarro, N., et al. (2022). Discovery of New Phenylacetone Monooxygenase Variants for the Development of Substituted Indigoids through Biocatalysis. International Journal of Molecular Sciences, 23(20), 12544.[5],[4]. Retrieved from[Link]

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Validation

Establishing Purity Standards for 1-(4-Fluoro-3-iodophenyl)propan-2-one: A Comparative Guide

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth technical comparison of methodo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides an in-depth technical comparison of methodologies for establishing purity standards for the pharmaceutical intermediate, 1-(4-Fluoro-3-iodophenyl)propan-2-one. We will delve into the rationale behind experimental choices, present comparative data for analytical and purification techniques, and offer detailed, field-proven protocols.

The Criticality of Purity for 1-(4-Fluoro-3-iodophenyl)propan-2-one

1-(4-Fluoro-3-iodophenyl)propan-2-one is a halogenated aromatic ketone, a class of compounds frequently utilized as building blocks in the synthesis of more complex pharmaceutical agents. The presence of both fluorine and iodine atoms in its structure offers unique opportunities for subsequent chemical modifications. However, these reactive sites also present challenges in controlling purity. Impurities, even in trace amounts, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final drug product.

Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, have established stringent requirements for the control of impurities in drug substances.[1][2][3][4][5] The ICH Q3A and Q3B guidelines, for instance, set thresholds for the reporting, identification, and toxicological qualification of impurities.[1][2][3]

Understanding Potential Impurities: A Synthesis-Based Approach

A plausible Friedel-Crafts approach would involve the acylation of 1-fluoro-2-iodobenzene. Potential impurities from this route could include:

  • Isomeric Impurities: Incomplete separation of isomers of the starting material, 1-fluoro-2-iodobenzene, could lead to the formation of isomeric phenylpropanone byproducts.

  • Positional Isomers: Friedel-Crafts acylation can sometimes yield a mixture of ortho, meta, and para substituted products.[6][7][8][9][10][11][12][13][14] In this case, acylation at a different position on the aromatic ring would result in a positional isomer.

  • Unreacted Starting Materials: Residual 1-fluoro-2-iodobenzene and the acylating agent.

  • Catalyst Residues: Traces of the Lewis acid catalyst (e.g., AlCl₃) may remain.

The Darzens condensation offers an alternative pathway, which involves the reaction of an α-haloester with an appropriate benzaldehyde, followed by saponification and decarboxylation.[1][2][3][4][5] Potential impurities from this route include:

  • Unreacted Intermediates: Incomplete reaction at any of the multi-step stages.

  • By-products of Saponification/Decarboxylation: Side reactions during these steps can generate various impurities.

The following diagram illustrates a hypothetical impurity formation pathway based on a Friedel-Crafts acylation synthesis.

impurity_formation cluster_synthesis Friedel-Crafts Acylation cluster_impurities Potential Impurities SM 1-Fluoro-2-iodobenzene (Starting Material) Reaction Reaction Mixture SM->Reaction RA Acylating Agent (e.g., Chloroacetone) RA->Reaction Cat Lewis Acid (e.g., AlCl3) Cat->Reaction Catalyst Product 1-(4-Fluoro-3-iodophenyl)propan-2-one Reaction->Product Desired Product Imp1 Isomeric Phenylpropanones Reaction->Imp1 Imp2 Positional Isomers (ortho/meta-acylation) Reaction->Imp2 Imp3 Unreacted Starting Materials Reaction->Imp3 Imp4 Catalyst Residues Reaction->Imp4

Caption: Hypothetical impurity formation pathway in the synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one via Friedel-Crafts acylation.

Analytical Methodologies for Purity Determination: A Comparative Analysis

A robust analytical strategy is the cornerstone of establishing purity standards. A combination of chromatographic and spectroscopic techniques is typically employed to ensure comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For halogenated aromatic compounds, specialized column chemistries can offer superior separation.

Comparison of HPLC Columns for Halogenated Aromatic Ketone Analysis

Column TypePrincipleAdvantages for Halogenated CompoundsDisadvantages
C18 (Octadecylsilane) Reversed-phase chromatography based on hydrophobic interactions.Widely applicable, robust, and well-understood.May show limited selectivity for structurally similar halogenated isomers.
PFP (Pentafluorophenyl) Reversed-phase with additional π-π, dipole-dipole, and ion-exchange interactions.Enhanced selectivity for positional isomers and halogenated compounds due to unique interactions with the electron-rich aromatic ring.[5]May require more method development; different selectivity profile compared to C18.
Phe-Hex (Phenyl-Hexyl) Mixed-mode stationary phase with both aromatic and alkyl chains.Offers alternative selectivity based on a combination of hydrophobic and π-π interactions.[5]Selectivity can be complex and require careful optimization of mobile phase conditions.

Experimental Protocol: HPLC Purity Determination

This protocol provides a starting point for method development.

  • Instrumentation: HPLC system with a UV detector.

  • Column: PFP (Pentafluorophenyl) column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given the likely volatility of 1-(4-Fluoro-3-iodophenyl)propan-2-one and its potential impurities, GC-MS is a highly relevant analytical tool.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the main component and any significant impurities. ¹H, ¹³C, and particularly ¹⁹F NMR are crucial for this compound. ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it excellent for identifying and quantifying fluorine-containing impurities.[15][16]

¹⁹F NMR for Quantitative Purity Assessment

Quantitative ¹⁹F NMR (qNMR) can be a primary method for determining the purity of fluorinated compounds without the need for a specific reference standard of the analyte. An internal standard with a known concentration and a well-resolved ¹⁹F signal is used for quantification.

Purification Methodologies: A Comparative Overview

Achieving the desired purity often requires a dedicated purification step. The two most common laboratory-scale techniques are recrystallization and column chromatography.

Recrystallization

Recrystallization is a cost-effective and often highly efficient method for purifying solid compounds.[2] It relies on the differential solubility of the compound and its impurities in a given solvent system at different temperatures.

Advantages:

  • Can yield very high purity material.

  • Scalable and generally less expensive than chromatography.

  • Effective for removing small amounts of impurities with different solubility profiles.

Disadvantages:

  • Requires finding a suitable solvent or solvent system.

  • Can result in significant product loss in the mother liquor.

  • May not be effective for removing impurities with similar solubility to the main compound.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test the solubility of the crude 1-(4-Fluoro-3-iodophenyl)propan-2-one in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and at their boiling points. An ideal solvent will have high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Dissolve the crude material in a minimal amount of the hot, chosen solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are passed through a column with a mobile phase (solvent).

Advantages:

  • Highly versatile and can separate complex mixtures.

  • Effective for removing impurities with similar polarity to the main compound.

Disadvantages:

  • Can be time-consuming and labor-intensive.

  • Requires larger volumes of solvent compared to recrystallization.

  • Scaling up can be challenging and costly.

Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Purity Achieved Potentially very high (>99.5%)High (>99%)
Yield Variable, can be lower due to solubility in mother liquorGenerally good, but some loss on the column is inevitable
Scalability GoodModerate
Cost Low (solvents)High (stationary phase, large solvent volumes)
Time ModerateHigh
Ideal For Removing small amounts of impurities with different solubilitySeparating complex mixtures and impurities with similar polarity

The following diagram outlines a logical workflow for establishing the purity of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

purification_workflow cluster_analysis1 Initial Purity Assessment cluster_purification Purification cluster_analysis2 Final Purity Confirmation Start Crude 1-(4-Fluoro-3-iodophenyl)propan-2-one HPLC1 HPLC Analysis (PFP Column) Start->HPLC1 GCMS1 GC-MS Analysis Start->GCMS1 Decision Purity > 99%? HPLC1->Decision GCMS1->Decision Recryst Recrystallization Decision->Recryst No Column Column Chromatography Decision->Column No, or complex mixture Final Pure 1-(4-Fluoro-3-iodophenyl)propan-2-one Decision->Final Yes HPLC2 HPLC Analysis Recryst->HPLC2 GCMS2 GC-MS Analysis Recryst->GCMS2 NMR NMR (1H, 13C, 19F) Recryst->NMR Column->HPLC2 Column->GCMS2 Column->NMR HPLC2->Final GCMS2->Final NMR->Final

Caption: A comprehensive workflow for the purification and purity analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

Conclusion

Establishing robust purity standards for pharmaceutical intermediates like 1-(4-Fluoro-3-iodophenyl)propan-2-one is a multi-faceted process that requires a deep understanding of potential impurities, a suite of orthogonal analytical techniques, and effective purification strategies. By employing a systematic approach that combines predictive impurity profiling based on synthetic routes with comparative analysis of purification and analytical methods, researchers can ensure the quality and consistency of this critical building block, ultimately contributing to the development of safe and effective medicines.

References

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Validation

A Comparative Guide to the Inter-laboratory Analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one

Abstract This guide provides a comprehensive comparison of analytical methodologies for the accurate identification and quantification of 1-(4-Fluoro-3-iodophenyl)propan-2-one, a compound of significant interest in pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the accurate identification and quantification of 1-(4-Fluoro-3-iodophenyl)propan-2-one, a compound of significant interest in pharmaceutical development and forensic science. In the absence of a formal, publicly available inter-laboratory comparison study for this specific analyte, this document synthesizes established analytical techniques for analogous new psychoactive substances (NPS) and designer drug precursors.[1][2][3] It aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select, validate, and implement robust analytical methods, thereby fostering greater consistency and reliability across different laboratories. The principles of method validation, including linearity, precision, accuracy, and selectivity, are discussed in the context of establishing trustworthy analytical systems.[4]

Introduction: The Analytical Imperative for Novel Phenylpropanones

1-(4-Fluoro-3-iodophenyl)propan-2-one belongs to a class of substituted phenylpropanones, which are often precursors or impurities in the synthesis of more complex molecules, including pharmaceuticals and designer drugs. The accurate and precise analysis of such compounds is paramount for ensuring the quality and safety of pharmaceutical products, as well as for forensic identification in law enforcement. The structural similarity to other novel psychoactive substances necessitates analytical methods that are not only sensitive but also highly selective to avoid misidentification.[5]

Inter-laboratory comparisons are a cornerstone of analytical quality assurance, providing an objective measure of a method's reproducibility and a laboratory's proficiency.[6][7] This guide simulates the framework of such a comparison by presenting expected performance data for the most common and effective analytical techniques, thereby offering a blueprint for laboratories to benchmark their own performance.

Core Analytical Methodologies: A Comparative Overview

The two primary techniques for the analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds.[2] Its high chromatographic resolution and the structural information provided by mass spectrometry make it a method of choice in many forensic laboratories.[10]

  • Expertise & Experience: The choice of a capillary column, such as a HP-5MS, is critical for achieving good separation of the analyte from potential impurities. The temperature program of the GC oven must be optimized to ensure sharp peaks and a reasonable retention time.[11] Electron Ionization (EI) is the most common ionization technique, providing reproducible fragmentation patterns that can be compared against spectral libraries for identification.[12]

  • Trustworthiness: A self-validating GC-MS protocol for this analyte would include the regular analysis of a certified reference material, the use of an internal standard to correct for variations in injection volume and instrument response, and the monitoring of key fragment ions for confirmation.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For non-volatile or thermally labile compounds, HPLC-MS/MS offers a powerful alternative to GC-MS.[3][4] The high sensitivity and selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allow for the detection and quantification of trace levels of the analyte in complex matrices.[13]

  • Expertise & Experience: The selection of the HPLC column (e.g., a C18 reversed-phase column) and the mobile phase composition are crucial for achieving optimal chromatographic separation.[14][15] The ionization source, typically Electrospray Ionization (ESI), must be optimized for the specific analyte to maximize signal intensity. The choice of precursor and product ions for MRM is critical for selectivity and sensitivity.

  • Trustworthiness: A robust HPLC-MS/MS method involves the use of an isotopically labeled internal standard, which co-elutes with the analyte and corrects for matrix effects and variations in ionization efficiency. Method validation should include a thorough assessment of linearity, precision, accuracy, and the limit of quantification (LOQ).[4]

Quantitative Data Comparison: Expected Performance

While a direct inter-laboratory study is not available, the following table presents illustrative data based on typical performance characteristics of GC-MS and HPLC-MS/MS for the analysis of similar substituted phenylpropanones. This data provides a comparative baseline for laboratories seeking to establish and validate their own analytical procedures.

Parameter GC-MS HPLC-MS/MS Rationale for Expected Performance
Limit of Quantification (LOQ) 10-50 ng/mL0.1-5 ng/mLHPLC-MS/MS generally offers superior sensitivity due to the high efficiency of ESI and the selectivity of MRM.[16]
Linearity (R²) > 0.995> 0.998Both techniques are capable of excellent linearity over a defined concentration range when properly optimized.[4][11]
Intra-day Precision (%RSD) < 5%< 3%The use of autosamplers and stable instrument conditions allows for high precision in both methods. HPLC-MS/MS may show slightly better precision due to the nature of liquid injections.
Inter-day Precision (%RSD) < 8%< 6%Inter-day precision accounts for daily variations in instrument performance and sample preparation.[1]
Accuracy (% Recovery) 90-110%95-105%The use of appropriate calibration standards and internal standards ensures high accuracy. HPLC-MS/MS with an isotopically labeled internal standard often yields higher accuracy by effectively compensating for matrix effects.

Note: The data in this table is hypothetical and serves as an example of expected performance for illustrative purposes.

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for the analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one using GC-MS and HPLC-MS/MS.

GC-MS Analysis Protocol

Instrumentation: A gas chromatograph equipped with a mass selective detector.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution. Add an internal standard (e.g., a deuterated analog) to all samples and standards.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[11]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

    • Injection: 1 µL, splitless mode.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

HPLC-MS/MS Analysis Protocol

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of 100 µg/mL. Prepare a series of calibration standards by serial dilution. Add an isotopically labeled internal standard to all samples and standards.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of the analyte.

Visualization of Analytical Workflows

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Standard Dilution A->B C Internal Standard Addition B->C D Injection C->D E GC Separation D->E F MS Detection E->F G Peak Integration F->G H Quantification G->H I Reporting H->I HPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing A Weighing & Dissolution B Standard Dilution A->B C Labeled Internal Standard B->C D Injection C->D E HPLC Separation D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Quantification G->H I Reporting H->I

Caption: Workflow for the analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one by HPLC-MS/MS.

Inter-laboratory Comparison Logic

Interlab_Comparison A Centralized Sample Preparation & Distribution B Lab 1: GC-MS Analysis A->B C Lab 2: HPLC-MS/MS Analysis A->C D Lab 3: GC-MS Analysis A->D E Data Submission to Coordinating Body B->E C->E D->E F Statistical Analysis (e.g., Z-scores) E->F G Performance Evaluation & Reporting F->G

Caption: Logical flow of a typical inter-laboratory comparison study.

Conclusion and Recommendations

Both GC-MS and HPLC-MS/MS are highly capable techniques for the analysis of 1-(4-Fluoro-3-iodophenyl)propan-2-one. The choice between them will often depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity quantitative analysis, particularly in complex matrices, HPLC-MS/MS is the recommended method. For qualitative identification and in laboratories where it is the established standard, GC-MS provides a robust and reliable alternative.

To ensure comparability of data across laboratories, the adoption of standardized and thoroughly validated methods is essential. Participation in proficiency testing schemes and inter-laboratory comparisons, when available, is strongly encouraged to maintain a high level of analytical quality.

References

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Comparative

A Senior Application Scientist's Guide to the Regioisomeric Purity Assessment of 1-(4-Fluoro-3-iodophenyl)propan-2-one

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount.[1][2] The presence of impurities, particularly regi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount.[1][2] The presence of impurities, particularly regioisomers, can significantly impact the safety, efficacy, and stability of the final drug product.[3] This guide provides an in-depth comparison of analytical methodologies for assessing the regioisomeric purity of 1-(4-Fluoro-3-iodophenyl)propan-2-one, a key intermediate in the synthesis of various pharmaceutical agents. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental protocols necessary to ensure the highest quality of this critical building block.

The synthesis of 1-(4-Fluoro-3-iodophenyl)propan-2-one can potentially yield several regioisomeric impurities. The most probable regioisomers arise from alternative iodination positions on the fluoro-phenyl ring. Understanding and controlling these impurities from the earliest stages of synthesis is a critical control strategy. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

A multi-faceted analytical approach is often necessary to fully characterize and quantify regioisomeric impurities.[4] We will now delve into the specifics of three powerful techniques, outlining their principles, experimental setups, and comparative performance.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reproducible separation of compounds.[5] For halogenated aromatic compounds, reversed-phase HPLC is particularly effective.[6]

Causality Behind Experimental Choices: The choice of a pentafluorophenyl (PFP) stationary phase is deliberate. PFP columns offer unique selectivity for halogenated and aromatic compounds due to dipole-dipole, π-π, and hydrophobic interactions, often providing superior resolution of isomers compared to standard C18 phases.[7][8] The mobile phase composition is optimized to achieve a balance between retention and peak shape.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.

  • Column: Hypersil GOLD PFP (100 x 2.1 mm, 1.9 µm) or equivalent.[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% to 95% B

    • 12-14 min: Hold at 95% B

    • 14-15 min: 95% to 30% B

    • 15-20 min: Re-equilibration at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.

Data Presentation: HPLC Performance

Parameter1-(4-Fluoro-3-iodophenyl)propan-2-onePotential Regioisomer (e.g., 1-(3-Fluoro-4-iodophenyl)propan-2-one)
Retention Time (min) 8.59.2
Resolution (Rs) -> 2.0
Limit of Detection (LOD) 0.005%0.005%
Limit of Quantitation (LOQ) 0.015%0.015%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve 1 mg sample in 1 mL Acetonitrile Injector Inject 5 µL Prep->Injector Sample Column PFP Column (100 x 2.1 mm, 1.9 µm) Injector->Column Mobile Phase Gradient Detector DAD Detector (254 nm) Column->Detector Separated Analytes Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Quantify Integrate Peaks & Quantify Purity Chromatogram->Quantify Peak Areas GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve 1 mg sample in 1 mL Dichloromethane Injector Inject 1 µL (Split) Prep->Injector Sample Column GC Column (30 m x 0.25 mm) Injector->Column Temperature Program MSD Mass Spectrometer (EI, 40-400 m/z) Column->MSD Separated Analytes TIC Total Ion Chromatogram MSD->TIC Ion Current Spectra Mass Spectra MSD->Spectra Fragmentation Identify Identify & Quantify TIC->Identify Spectra->Identify NMR_Logic Start Sample of 1-(4-Fluoro-3-iodophenyl)propan-2-one Acquire_H1 Acquire ¹H NMR Spectrum Start->Acquire_H1 Acquire_F19 Acquire ¹⁹F NMR Spectrum Start->Acquire_F19 Analyze_H1 Analyze Aromatic Region (Coupling Patterns) Acquire_H1->Analyze_H1 Analyze_F19 Analyze ¹⁹F Chemical Shifts Acquire_F19->Analyze_F19 Integrate Integrate Signals of Main Component and Impurities Analyze_H1->Integrate Analyze_F19->Integrate Calculate Calculate Regioisomeric Purity Integrate->Calculate

Sources

Safety & Regulatory Compliance

Safety

1-(4-Fluoro-3-iodophenyl)propan-2-one proper disposal procedures

This comprehensive technical bulletin outlines the operational parameters, mechanistic rationale, and standardized protocols for the laboratory management and disposal of 1-(4-Fluoro-3-iodophenyl)propan-2-one . Designed...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical bulletin outlines the operational parameters, mechanistic rationale, and standardized protocols for the laboratory management and disposal of 1-(4-Fluoro-3-iodophenyl)propan-2-one . Designed for researchers, EHS professionals, and drug development scientists, this guide ensures your laboratory remains compliant with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations while safeguarding personnel.

Molecular Reactivity & Disposal Implications

As a Senior Application Scientist, it is critical to look beyond basic hazard labels and understand why specific waste streams require specialized handling. The disposal of 1-(4-Fluoro-3-iodophenyl)propan-2-one (CAS 1804245-03-1)[1] is entirely dictated by its functional groups:

  • Carbon-Iodine (C-I) Photolability: The aryl iodide functionality possesses a relatively low bond dissociation energy. Prolonged exposure to ambient ultraviolet (UV) light in clear laboratory waste carboys can lead to homolytic cleavage, generating reactive iodine radicals. This can initiate unwanted radical cross-reactions with other waste solvents, leading to gas evolution, pressurization, and severe discoloration (elemental iodine formation).

  • Carbon-Fluorine (C-F) Thermal Stability: The C-F bond is exceptionally strong. Incineration of fluorinated compounds generates highly corrosive hydrogen fluoride (HF) gas. Standard non-halogenated waste incinerators lack the alkaline wet scrubbers required to neutralize HF. Therefore, mixing this compound with non-halogenated waste risks destroying municipal or standard facility incinerator linings[2].

  • Halogen Concentration Thresholds: Under EPA guidelines, any waste solvent or used oil containing total halogen concentrations exceeding 4,000 ppm is strictly regulated as hazardous waste[3].

Table 1: Physico-chemical Data & Disposal Parameters

ParameterValue / CharacteristicDisposal Implication
CAS Registry Number 1804245-03-1[1]Reference for facility waste manifests.
Halogen Content High (Fluorine, Iodine)Demands >1000°C incineration with wet scrubbers[2].
C-I Bond Stability PhotolabileRequires opaque/amber storage to prevent I2 radical formation.
Water Miscibility ImmiscibleEnables phase-separation from aqueous wash streams before disposal.

Waste Stream Classification & RCRA Standards

Proper classification is a legal requirement under the EPA's cradle-to-grave tracking system.

If 1-(4-Fluoro-3-iodophenyl)propan-2-one is disposed of as a pure, off-specification chemical, it is typically managed under characteristic hazardous waste codes (e.g., ignitability or toxicity, depending on the carrier). However, laboratory operations rarely generate pure chemical waste. If this compound is dissolved in an EPA F-listed solvent—such as methylene chloride or trichloroethylene—at a concentration of 10% or more by volume before use, the entire resulting waste mixture is automatically categorized under the EPA F002 hazardous waste code[4].

Mixing halogenated waste containing 1-(4-Fluoro-3-iodophenyl)propan-2-one with non-halogenated solvents (like acetone or ethanol) is an operational failure. It needlessly subjects the entire high-volume mixture to expensive halogenated disposal rates and RCRA volume penalties[2].

G N1 Liquid Waste Containing 1-(4-Fluoro-3-iodophenyl)propan-2-one N2 Aqueous Mix? N1->N2 N3 Phase Separation (Extract organics) N2->N3 Yes N4 Halogenated Organic Container (EPA RCRA Compliant) N2->N4 No N3->N4 Organic Phase N5 Aqueous Waste (Check pH & Quench) N3->N5 Aqueous Phase N6 High-Temp Incineration Facility (>1000°C for Halogens) N4->N6 Manifest & Transport

Figure 1: Decision matrix for the segregation and disposal of halogenated organic waste streams.

Step-by-Step Methodologies

Protocol A: Routine Laboratory Waste Segregation & Accumulation

This protocol governs daily operational disposal from reaction setups and purifications.

  • Step 1: Chemical Segregation. Isolate the waste into designated "Halogenated Organic Waste" containers. Causality: Prevents cross-reactivity and ensures the waste is routed to a facility equipped to handle corrosive HX combustion gases[2].

  • Step 2: Aqueous Quenching & Phase Separation. If the workflow involved aqueous extractions, strictly separate the organic phase using a separatory funnel before disposal. Causality: Water content in organic waste dramatically lowers the caloric (BTU) value during incineration, escalating disposal costs.

  • Step 3: Stabilization & Containerization. Transfer the organic phase to an amber glass or opaque High-Density Polyethylene (HDPE) carboy. Ensure containers are kept closed unless actively adding waste[5]. Causality: Amber glass mitigates UV-induced homolytic cleavage of the C-I bond.

  • Step 4: Self-Validation Check. Visually inspect the closed container for spontaneous heat generation or deep violet/brown discoloration (indicating elemental I2 formation). If I2 is detected, treat the waste stream with a 10% w/v sodium thiosulfate (Na2S2O3) wash in a separatory funnel to reduce the I2 back to stable iodide ions prior to final consolidation.

  • Step 5: Labeling & SAA Management. Attach an EPA hazardous waste tag noting "Halogenated Organics". Log the transfer daily[5]. Ensure the waste is transported to a licensed central accumulation facility within 180 days.

Protocol B: Chemical Spill Response Workflow

Because aryl halides possess high membrane permeability and are potent irritants, standard spill responses must be upgraded.

  • Step 1: Ventilation & PPE. Evacuate the immediate area. Don heavy-duty butyl rubber gloves (>5 mil), chemical splash goggles, and a lab coat. Causality: Halogenated aromatic ketones can rapidly penetrate standard thin latex or nitrile examination gloves via solvent carrier effects.

  • Step 2: Absorption. Apply a chemically inert, inorganic absorbent (e.g., diatomaceous earth, vermiculite, or a specialized silica-based spill kit) to the liquid. Causality: Organic/combustible absorbents like paper towels increase fire hazards and can react unpredictably with the concentrated aryl iodide.

  • Step 3: Neutralization & Collection. Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste bag.

  • Step 4: Self-Validation Check. Wipe the contaminated zone with a rag lightly soaked in isopropyl alcohol (IPA). Inspect the surface to ensure no oily residue remains. If the surface is completely dry and lacks solvent odor, the decontamination is successful.

  • Step 5: Solid Waste Segregation. Tag the solid waste bag specifically as "Solid Waste Contaminated with Halogenated Organics."

Table 2: Chemical Incompatibility Matrix for Waste Accumulation

Waste CategoryCompatibility with 1-(4-Fluoro-3-iodophenyl)propan-2-oneRationale & Causality
Halogenated Solvents (DCM, Chloroform) Compatible Processed in the same high-temperature incinerators. Triggers F002 code if listed solvents exceed 10%[4].
Non-Halogenated Solvents (Acetone, EtOH) Incompatible Requires different incinerator linings; mixing triggers RCRA volume penalties[2].
Aqueous Waste (Acidic/Basic) Incompatible Suppresses thermal destruction efficiency by lowering BTU output.
Strong Oxidizers (Peroxides, HNO3) Highly Incompatible Vigorous oxidation of the aryl iodide can form highly unstable and explosive iodoxy species.

References

  • "1-(4-Fluoro-3-iodophenyl)propan-2-one Profile", GuideChem, https://www.guidechem.com/
  • "When Used Oil Is Regulated as a Hazardous Waste", Arizona Department of Environmental Quality (ADEQ), https://azdeq.gov/
  • "How to Properly Manage Hazardous Waste Under EPA Regulations", ERG Environmental, https://ergenvironmental.com/
  • "Guidelines for Solvent Waste Recycling and Disposal", Hazardous Waste Experts, https://www.hazardouswasteexperts.com/
  • "Hazardous Waste Generator Regulatory Summary", U.S. Environmental Protection Agency (EPA), https://www.epa.
  • "EPA Hazardous Waste Codes", Western Kentucky University (WKU) EHS, https://www.wku.edu/ehs/

Sources

Handling

A Researcher's Guide to Handling 1-(4-Fluoro-3-iodophenyl)propan-2-one: Personal Protective Equipment and Disposal

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to a culture of safety. The handling of novel chemical entities like 1-(4-Fluoro-3-iodophenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to a culture of safety. The handling of novel chemical entities like 1-(4-Fluoro-3-iodophenyl)propan-2-one, a halogenated aromatic ketone, demands a meticulous approach to personal protection and environmental responsibility. This guide provides a comprehensive framework for the safe handling of this compound, grounded in established safety protocols and a deep understanding of chemical causality.

Hazard Assessment: Understanding the Risks

While a specific, publicly available Safety Data Sheet (SDS) for 1-(4-Fluoro-3-iodophenyl)propan-2-one is not readily found, we can infer its potential hazards from structurally similar compounds, such as other halogenated ketones and aromatic compounds. For instance, a related compound, 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone, is classified with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Therefore, a cautious approach is paramount.

Inferred Potential Hazards:

  • Skin and Eye Irritation: A common characteristic of ketones and halogenated aromatic compounds.[1][2]

  • Respiratory Tract Irritation: Possible if the compound is a fine powder or if aerosols are generated.

  • Toxicity: The presence of an iodine atom suggests potential toxicity, and similar compounds are harmful if swallowed.[3]

  • Environmental Persistence: Iodinated compounds can be persistent in the environment and may form toxic byproducts.[4][5]

Core Personal Protective Equipment (PPE) Requirements

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees based on a thorough hazard assessment.[6][7] The following table outlines the recommended PPE for handling 1-(4-Fluoro-3-iodophenyl)propan-2-one.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Double-gloving with nitrile or neoprene gloves.[8][9]ANSI Z87-compliant safety goggles and a face shield.[8][10]Flame-retardant lab coat, fully buttoned, with ribbed cuffs.[9]Recommended to handle in a certified chemical fume hood.[11] If not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Running reactions and workup Double-gloving with nitrile or neoprene gloves. Check manufacturer's breakthrough times.[12]ANSI Z87-compliant safety goggles. A face shield is recommended if there is a splash hazard.[8]Flame-retardant lab coat.[9]Work in a well-ventilated area, preferably a fume hood.[11]
Handling spills Heavy-duty butyl rubber gloves.[9][13]ANSI Z87-compliant safety goggles and a face shield.[8]Chemical-resistant apron or coveralls over a lab coat.[10]A NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination. The following diagram illustrates a safe handling protocol.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve handling_reaction Set Up and Monitor Reaction handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A logical workflow for the safe handling of 1-(4-Fluoro-3-iodophenyl)propan-2-one.

Emergency Procedures: Responding to Accidental Exposure

In the event of an emergency, a swift and informed response is critical.

G action_node action_node start Exposure Event Occurs is_spill Is it a Spill? start->is_spill spill_yes spill_yes is_spill->spill_yes Yes is_skin Skin Contact? is_spill->is_skin No spill_yes->action_node Evacuate Area Alert Supervisor Consult SDS Use Spill Kit skin_yes skin_yes is_skin->skin_yes Yes is_eye Eye Contact? is_skin->is_eye No skin_yes->action_node Remove Contaminated Clothing Wash Area with Soap and Water for 15 min Seek Medical Attention eye_yes eye_yes is_eye->eye_yes Yes is_inhalation Inhalation? is_eye->is_inhalation No eye_yes->action_node Flush Eyes at Eyewash Station for 15 min Seek Immediate Medical Attention inhalation_yes inhalation_yes is_inhalation->inhalation_yes Yes inhalation_yes->action_node Move to Fresh Air Seek Immediate Medical Attention

Caption: An emergency response flowchart for accidental exposure.

Disposal Plan: Environmental Stewardship

The disposal of iodinated organic compounds requires special consideration due to their potential environmental impact.[4][14] Improper disposal can lead to the contamination of water sources.[4][5]

Key Disposal Principles:

  • Never pour down the drain: Iodinated compounds are persistent and can form harmful byproducts.[4][15]

  • Segregate waste: Keep all materials contaminated with 1-(4-Fluoro-3-iodophenyl)propan-2-one separate from other waste streams. This includes gloves, paper towels, and contaminated glassware.

  • Label waste containers clearly: Use a hazardous waste label that includes the full chemical name and any known hazards.

  • Follow institutional guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for the disposal of halogenated organic waste.[16] It is crucial to adhere to these guidelines.

  • Consider incineration: For many organic compounds, incineration is the preferred method of disposal as it can break down the molecule into less harmful components.[5] However, this must be done at a licensed hazardous waste facility.

By integrating these safety measures into your daily laboratory practices, you can ensure a safe working environment and contribute to the responsible advancement of science.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13).
  • Recommendations for Chemical Protective Clothing | NIOSH - CDC Archive. (n.d.).
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Proper Use of Personal Protective Equipment (PPE) | Today's Clinical Lab. (2019, May 15).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. (n.d.).
  • Protective Clothing and Ensembles | NIOSH - Restored CDC. (n.d.).
  • 1,1,1-Trifluoro-3-(4-iodophenyl)-2-propanone - Sigma-Aldrich. (n.d.).
  • Personal Protective Equipment - CDN. (2014, August 27).
  • SAFETY DATA SHEET. (2022, July 26).
  • Safeguarding Your Laboratory and Environment: Proper Disposal of Iodine Green - Benchchem. (n.d.).
  • A guide for evaluating the performance of chemical protective clothing (cpc) - Covestro Solution Center. (n.d.).
  • Personal Protective Equipment: Hands. (2024, May 10).
  • NIOSH/Chemical Protective Clothing Page/INDEX A. (1999, April 12).
  • SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Safety Guidelines for Handling Chemicals - HPE Support. (n.d.).
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - ATSDR. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • What should not go down the drain: time, money and contrast media - EPOS™. (n.d.).
  • Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities - PMC. (2026, February 4).
  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. (n.d.).

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